3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
3-oxo-4H-1,4-benzoxazine-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c11-8-4-14-7-3-5(9(12)13)1-2-6(7)10-8/h1-3H,4H2,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUPRMLOKNXQWDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70590862 | |
| Record name | 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214848-62-1 | |
| Record name | 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the synthetic pathways for producing 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and pharmaceutical development.
Introduction
This compound is a molecule that belongs to the benzoxazine class of heterocyclic compounds. The synthesis of this and related structures is of significant interest due to the broad range of biological activities exhibited by benzoxazine derivatives. This guide details a common and effective synthetic route, starting from commercially available precursors. The synthesis involves two primary stages: the preparation of the key intermediate, 3-amino-4-hydroxybenzoic acid, followed by the construction of the benzoxazine ring system.
Synthetic Pathways
The synthesis of this compound is typically achieved through a two-step process starting from 3-amino-4-hydroxybenzoic acid. This key intermediate can be synthesized from 4-hydroxy-3-nitrobenzoic acid.
Synthesis of 3-amino-4-hydroxybenzoic acid
The initial step is the reduction of the nitro group of 4-hydroxy-3-nitrobenzoic acid to an amine, yielding 3-amino-4-hydroxybenzoic acid. A common method for this transformation is catalytic hydrogenation.
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To a suitable reaction vessel, add 4-hydroxy-3-nitrobenzoic acid, distilled water, concentrated hydrochloric acid, and 5% palladium on carbon.
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Heat the mixture to 95°C with vigorous stirring.
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Introduce hydrogen gas into the reaction mixture.
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Upon completion of the reaction (monitored by a suitable method such as TLC), cool the mixture to room temperature under a nitrogen atmosphere.
-
Filter the mixture to recover the catalyst.
Table 1: Quantitative Data for the Synthesis of 3-amino-4-hydroxybenzoic acid
| Parameter | Value | Reference |
| Starting Material | 4-hydroxy-3-nitrobenzoic acid | |
| Reagents | 5% Palladium on Carbon, Hydrochloric Acid, Hydrogen Gas | |
| Solvent | Water | |
| Reaction Temperature | 95°C | |
| Yield | Not explicitly stated for this specific reaction, but catalytic hydrogenations of this type typically proceed in high yield. |
Synthesis of this compound
This stage involves a two-step sequence: N-acylation of 3-amino-4-hydroxybenzoic acid with chloroacetyl chloride, followed by an intramolecular cyclization to form the benzoxazine ring.
Step 1: N-acylation of 3-amino-4-hydroxybenzoic acid
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Dissolve 3-amino-4-hydroxybenzoic acid in a suitable solvent such as tetrahydrofuran (THF).
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Cool the solution in an ice bath.
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Add a non-nucleophilic base, such as triethylamine or N,N-diisopropylethylamine, to the solution.
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Slowly add chloroacetyl chloride to the reaction mixture, maintaining a low temperature.
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Allow the reaction to stir at room temperature until completion (monitored by TLC).
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Upon completion, the reaction mixture can be worked up by adding water and extracting the product.
Step 2: Intramolecular Cyclization
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Dissolve the crude N-(5-carboxy-2-hydroxyphenyl)-2-chloroacetamide intermediate from the previous step in a polar aprotic solvent such as dimethylformamide (DMF) or acetone.
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Add a base, such as potassium carbonate or sodium hydride, to the solution.
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Heat the reaction mixture to promote the intramolecular Williamson ether synthesis.
-
Monitor the reaction for the formation of the cyclized product.
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After the reaction is complete, cool the mixture, acidify to precipitate the carboxylic acid, and collect the solid product by filtration.
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The crude product can be purified by recrystallization from a suitable solvent system.
Table 2: Quantitative Data for the Synthesis of this compound
| Parameter | Value | Reference |
| Starting Material | 3-amino-4-hydroxybenzoic acid | |
| N-acylation | ||
| Reagent | Chloroacetyl Chloride | |
| Base | Triethylamine (or similar) | |
| Solvent | Tetrahydrofuran (THF) | |
| Reaction Temperature | 0°C to room temperature | |
| Cyclization | ||
| Reagent | Potassium Carbonate (or similar base) | |
| Solvent | Dimethylformamide (DMF) or Acetone | |
| Reaction Temperature | Elevated temperature (e.g., reflux) | |
| Final Product | ||
| Molecular Formula | C₉H₇NO₄ | |
| Molecular Weight | 193.16 g/mol | |
| CAS Number | 214848-62-1 | |
| Yield | Not explicitly reported, but this type of two-step synthesis can be expected to have a moderate to good overall yield. |
Conclusion
The synthesis of this compound is a multi-step process that relies on fundamental organic reactions. The key steps involve the reduction of a nitroaromatic compound, N-acylation, and an intramolecular cyclization. The protocols provided in this guide are based on established chemical literature and provide a solid foundation for the laboratory synthesis of this and structurally related compounds. Further optimization of reaction conditions may be necessary to achieve desired yields and purity for specific research and development applications.
An In-depth Technical Guide to 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, potential synthesis, and speculative biological activities of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.
Core Physicochemical Properties
This compound, with the CAS number 214848-62-1, is a heterocyclic organic compound.[1] Its core structure consists of a benzene ring fused to a 1,4-oxazine-3-one ring, with a carboxylic acid substituent at the 7-position. The presence of both a hydrogen bond donor (the carboxylic acid and the amide proton) and acceptor groups (the carbonyl and ether oxygens) suggests its potential for molecular interactions with biological targets.
Quantitative Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that much of the publicly available data is computationally predicted and awaits experimental verification.
| Property | Value | Source |
| Molecular Formula | C₉H₇NO₄ | PubChem[2] |
| Molecular Weight | 193.16 g/mol | PubChem[2] |
| CAS Number | 214848-62-1 | various sources[1] |
| IUPAC Name | This compound | PubChem[2] |
| Canonical SMILES | C1C(=O)NC2=CC(=C(C=C2)C(=O)O)O1 | PubChem[2] |
| Melting Point | Not available | |
| Boiling Point (Predicted) | 476.7 ± 45.0 °C | ChemSrc |
| pKa (Predicted) | 4.04 ± 0.20 (acidic) | ChemBK |
| LogP (Predicted) | 0.4 | PubChem[2] |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and DMSO | ChemBK |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
A potential synthetic route starting from commercially available 4-amino-3-hydroxybenzoic acid is outlined below.
References
In-Depth Technical Guide: 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid
CAS Number: 214848-62-1
This technical guide provides a comprehensive overview of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid, a heterocyclic organic compound. Due to the limited availability of specific experimental data for this particular molecule in publicly accessible literature, this document presents established information where available, and supplements it with illustrative experimental protocols and potential biological activities based on closely related compounds. This approach is intended to provide researchers, scientists, and drug development professionals with a foundational understanding and practical framework for working with this class of molecules.
Physicochemical Properties and Safety Information
The fundamental properties of this compound are summarized below. This data is compiled from publicly available chemical databases.
| Property | Value | Reference |
| CAS Number | 214848-62-1 | [1] |
| Molecular Formula | C₉H₇NO₄ | [1] |
| Molecular Weight | 193.16 g/mol | [1] |
| IUPAC Name | 3-oxo-4H-1,4-benzoxazine-7-carboxylic acid | [1] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1] |
Proposed Synthesis and Experimental Workflow
Proposed Synthetic Protocol
A potential synthesis could involve the reaction of 3-amino-4-hydroxybenzoic acid with chloroacetyl chloride, followed by intramolecular cyclization.
Step 1: N-Chloroacetylation of 3-amino-4-hydroxybenzoic acid
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Dissolve 3-amino-4-hydroxybenzoic acid (1 equivalent) in a suitable solvent such as aqueous sodium bicarbonate or a biphasic system of ethyl acetate and water.
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Cool the solution to 0-5 °C in an ice bath.
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Add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, acidify the mixture with 1M HCl to precipitate the product.
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Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 3-(2-chloroacetamido)-4-hydroxybenzoic acid.
Step 2: Intramolecular Cyclization
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Suspend the crude 3-(2-chloroacetamido)-4-hydroxybenzoic acid in a solvent such as ethanol or dimethylformamide (DMF).
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Add a base, for example, potassium carbonate (2-3 equivalents), to the suspension.
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Heat the mixture to reflux (typically 80-120 °C, depending on the solvent) for 4-8 hours.
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Monitor the formation of the cyclized product by TLC.
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After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
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Acidify the filtrate with 1M HCl to precipitate the final product, this compound.
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Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.
Synthetic Workflow Diagram
Illustrative Biological Activity: Dynamin GTPase Inhibition
Specific biological data for this compound is not well-documented. However, a closely related isomer, 2-hydroxy-3-oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-6-carboxylic acid, has been identified as an inhibitor of the dynamin GTPase enzyme.[3] Dynamins are crucial for endocytosis in eukaryotic cells. Given the structural similarity, it is plausible that the 7-carboxylic acid isomer could exhibit similar biological activity.
Quantitative Data for a Related Compound
| Compound | Target | Activity (IC₅₀) | Reference |
| 2-hydroxy-3-oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-6-carboxylic acid | Dynamin GTPase | 55 µM | [3] |
Experimental Protocol: Dynamin GTPase Inhibition Assay
The following is a representative protocol for assessing the inhibitory activity of a compound against dynamin GTPase.
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Reagents and Buffers:
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Purified dynamin enzyme.
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GTP (Guanosine triphosphate) substrate.
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Assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM KCl, 1 mM MgCl₂, 1 mM DTT).
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Phosphate detection reagent (e.g., Malachite Green).
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Test compound (dissolved in DMSO).
-
-
Assay Procedure:
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Prepare a series of dilutions of the test compound in the assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).
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In a 96-well plate, add the assay buffer, the test compound dilutions, and the dynamin enzyme.
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Pre-incubate the mixture for 15 minutes at room temperature.
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Initiate the reaction by adding GTP to a final concentration in the low micromolar range.
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Incubate the reaction at 37 °C for a defined period (e.g., 30 minutes).
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Stop the reaction by adding the Malachite Green reagent, which detects the inorganic phosphate released from GTP hydrolysis.
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Measure the absorbance at a wavelength of ~620 nm.
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Include controls for no enzyme (background) and no inhibitor (maximum activity).
-
-
Data Analysis:
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Subtract the background absorbance from all readings.
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Calculate the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control.
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Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
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Illustrative Signaling Pathway: Inhibition of Endocytosis
As an inhibitor of dynamin, the compound would be expected to interfere with clathrin-mediated endocytosis, a fundamental process for the uptake of nutrients, regulation of cell signaling, and synaptic vesicle recycling. The diagram below illustrates this proposed mechanism of action.
References
An In-depth Technical Guide on the Biological Activity of the 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine Core Scaffold
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document summarizes the biological activities associated with the core chemical structure of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine, often referred to as the 2H-1,4-benzoxazin-3(4H)-one scaffold. While the user's query specified the 7-carboxylic acid derivative, publicly available research predominantly focuses on other derivatives of this core structure. The findings presented herein are largely based on these derivatives and may not be directly attributable to 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid itself.
Executive Summary
The 3-oxo-3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse pharmacological properties. Derivatives built upon this core have demonstrated potent anti-inflammatory and anticancer activities in various preclinical models. The anti-inflammatory effects are primarily mediated through the modulation of key inflammatory pathways, including the inhibition of nitric oxide (NO) production, downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, and the activation of the Nrf2-HO-1 signaling pathway. In the context of oncology, certain derivatives have been shown to induce apoptosis and DNA damage in cancer cells. This guide provides a comprehensive overview of the quantitative biological data, detailed experimental protocols for key assays, and visual representations of the relevant signaling pathways and experimental workflows.
Anti-inflammatory Activity
Derivatives of the 2H-1,4-benzoxazin-3(4H)-one scaffold have been identified as potent anti-inflammatory agents. Their mechanism of action primarily involves the suppression of inflammatory mediators in activated immune cells, such as microglia.
Inhibition of Nitric Oxide (NO) Production
A key indicator of the anti-inflammatory potential of these compounds is their ability to inhibit the production of nitric oxide (NO), a pro-inflammatory signaling molecule, in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.
Table 1: Inhibition of LPS-Induced NO Production in BV-2 Cells by 2H-1,4-Benzoxazin-3(4H)-one Derivatives
| Compound ID | Concentration (µM) | % Inhibition of NO Production (Mean ± SD) |
| e2 | 10 | Data not available, but noted as having a promising effect[1][2] |
| e16 | 10 | Data not available, but noted as having a promising effect[1][2] |
| e20 | 10 | Data not available, but noted as having a promising effect[1][2] |
| Resveratrol (Positive Control) | 20 | 57.98 ± 2.50 |
Note: Specific percentage inhibition values for compounds e2, e16, and e20 were not provided in the source material, but they were highlighted as the most promising compounds for reducing LPS-induced NO production.[2][3]
Downregulation of Pro-inflammatory Enzymes and Cytokines
The anti-inflammatory effects of these derivatives extend to the inhibition of key enzymes and cytokines involved in the inflammatory cascade. Studies have shown that these compounds can significantly decrease the expression of iNOS and COX-2, as well as reduce the transcription of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in response to LPS stimulation.[1][2]
Activation of the Nrf2-HO-1 Signaling Pathway
A crucial mechanism underlying the anti-inflammatory and antioxidant properties of 2H-1,4-benzoxazin-3(4H)-one derivatives is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Heme oxygenase-1 (HO-1) signaling pathway.[1][3] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[4][5] Upon exposure to oxidative stress or electrophiles, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, including HO-1, leading to their transcription.[4][6][7] The activation of this pathway helps to mitigate oxidative stress and reduce inflammation.[1][3] Molecular docking studies suggest that some derivatives may act by preventing the degradation of Nrf2 by Keap1.[1]
Anticancer Activity
The 2H-1,4-benzoxazin-3(4H)-one scaffold has also been explored for its potential in cancer therapy. Certain derivatives have demonstrated significant cytotoxic activity against a range of human cancer cell lines.
Table 2: Anticancer Activity of 2H-1,4-Benzoxazin-3(4H)-one and Related Derivatives
| Compound ID | Cancer Cell Line | Activity | IC50 Value (µM) |
| 14b | A549 (lung) | Cytotoxic | 7.59 ± 0.31[8] |
| 14c | A549 (lung) | Cytotoxic | 18.52 ± 0.59[8] |
| 14f | PC-3 (prostate) | Cytotoxic | 9.71[9] |
| 14f | MDA-MB-231 (breast) | Cytotoxic | 12.9[9] |
| 14f | MIA PaCa-2 (pancreas) | Cytotoxic | 9.58[9] |
| 14f | U-87 MG (glioblastoma) | Cytotoxic | 16.2[9] |
| c5 | Huh-7 (liver) | Cytotoxic | 28.48[10] |
| c14 | Huh-7 (liver) | Cytotoxic | 32.60[10] |
| c16 | Huh-7 (liver) | Cytotoxic | 31.87[10] |
| c18 | Huh-7 (liver) | Cytotoxic | 19.05[10] |
The anticancer mechanism of these compounds is believed to involve the induction of DNA damage and apoptosis.[8][10] The rigid, planar structure of the benzoxazine core may facilitate intercalation into DNA, leading to cell cycle arrest and cell death.[10]
Experimental Protocols
Anti-inflammatory Assays
BV-2 murine microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded in appropriate culture plates and allowed to adhere. They are then pre-treated with various concentrations of the test compounds for a specified duration (e.g., 30 minutes to 2 hours) before being stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.[11][12][13]
Following treatment with the test compounds and LPS for a designated time (e.g., 24 hours), the concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant is measured using the Griess reagent.[12][13][14] An equal volume of the supernatant is mixed with the Griess reagent (typically a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid). After a short incubation period at room temperature, the absorbance is measured at approximately 540 nm using a microplate reader. The nitrite concentration is determined from a standard curve generated with known concentrations of sodium nitrite.
To determine the effect of the compounds on the mRNA expression of inflammatory genes like iNOS and COX-2, total RNA is extracted from the treated cells.[15][16][17] Reverse transcription is performed to synthesize complementary DNA (cDNA). Quantitative real-time PCR (qPCR) is then carried out using gene-specific primers and a fluorescent dye (e.g., SYBR Green). The relative gene expression is calculated using the ΔΔCt method, with a housekeeping gene such as GAPDH used for normalization.[15][16]
The protein levels of iNOS, COX-2, and components of the Nrf2 signaling pathway are assessed by Western blotting.[16][18][19] Cells are lysed, and the protein concentration in the lysates is determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose). The membrane is blocked and then incubated with primary antibodies specific to the target proteins, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Anticancer Assays
The cytotoxicity of the compounds against cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 48-72 hours). MTT solution is then added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells. The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
Visualizations
Signaling Pathway Diagram
Caption: Nrf2-HO-1 Signaling Pathway Activation.
Experimental Workflow Diagram
Caption: General Experimental Workflow.
References
- 1. Frontiers | Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells [frontiersin.org]
- 2. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Activation of the Nrf2/HO-1 signaling pathway contributes to the protective effects of baicalein against oxidative stress-induced DNA damage and apoptosis in HEI193 Schwann cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. psasir.upm.edu.my [psasir.upm.edu.my]
- 12. Hispidin inhibits LPS-induced nitric oxide production in BV-2 microglial cells via ROS-dependent MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Elevation of Inducible Nitric Oxide Synthase and Cyclooxygenase-2 Expression in the Mouse Brain after Chronic Nonylphenol Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Unraveling the Enigma: The Mechanism of Action of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid Remains Undefined
Despite a comprehensive search of scientific literature and chemical databases, specific details regarding the mechanism of action, biological targets, and pharmacological profile of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid are not publicly available. This compound, while listed by several chemical suppliers, appears to be a novel or under-researched molecule. There is no published data detailing its biological effects, nor are there any associated experimental protocols or quantitative data such as IC50 or Ki values.
While direct information is lacking for this specific molecule, an examination of the broader class of 3-oxo-1,4-benzoxazine and benzoxazinone derivatives can provide some context and suggest potential avenues of research. Compounds sharing this core structure have been shown to exhibit a wide array of biological activities.
The Pharmacological Landscape of Benzoxazinone Derivatives
Research into the broader family of benzoxazinone derivatives has revealed a diverse range of pharmacological activities, indicating that this chemical scaffold holds significant potential for drug discovery. Various derivatives have been investigated for their therapeutic effects across multiple domains:
-
Antimicrobial and Antifungal Activity: Several studies have highlighted the efficacy of benzoxazinone derivatives against various bacterial and fungal strains.
-
Anti-inflammatory Properties: This class of compounds has been explored for its potential to mitigate inflammatory responses.
-
Anticancer Activity: Certain benzoxazinone derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting potential as anticancer agents.
-
Enzyme Inhibition: Specific derivatives have been identified as inhibitors of various enzymes, including:
-
Human Leukocyte Elastase
-
C1r Serine Protease
-
Protoporphyrinogen IX Oxidase (PPO)
-
-
Antiviral Activity: Some compounds within this class have been investigated for their ability to inhibit viral replication, including against human coronavirus.
-
Antiallergic Activity: Notably, carboxylic acid derivatives of related fused benzoxazine structures have shown potent antiallergic effects in preclinical models.
The diverse biological activities of benzoxazinone derivatives underscore the importance of this scaffold in medicinal chemistry. The specific substitutions on the benzoxazine ring system play a crucial role in determining the pharmacological profile and potency of each individual compound.
Future Directions and a Call for Research
The absence of data for this compound presents a clear gap in the scientific literature. Future research efforts are necessary to elucidate the biological activity and potential therapeutic applications of this molecule. A logical first step would involve a comprehensive biological screening program to identify any activity against a wide range of cellular and molecular targets.
Such a screening cascade could be visualized as follows:
Figure 1. A generalized workflow for the investigation of a novel chemical entity, starting from initial high-throughput screening to identify biological activity, followed by target identification, lead optimization, and progression through preclinical and clinical studies.
Should initial screenings reveal significant biological activity, subsequent studies would be required to identify the specific molecular target(s) and delineate the downstream signaling pathways involved. This would involve a suite of biochemical and cellular assays, the specifics of which would be dictated by the nature of the observed activity.
Spectroscopic and Synthetic Profile of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics and synthetic methodology for the heterocyclic compound 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid. Due to the limited availability of direct experimental spectra for this specific molecule in public literature, this document presents a detailed analysis based on established spectroscopic principles and data from closely related analogues. The information herein is intended to serve as a foundational resource for researchers involved in the synthesis, characterization, and application of novel benzoxazine derivatives in drug discovery and materials science.
Molecular Structure and Properties
This compound (C₉H₇NO₄) is a bicyclic compound featuring a benzoxazine core fused to a carboxylic acid substituent.[1] The structure combines a lactam functionality within the oxazine ring and a carboxylic acid on the benzene ring, suggesting potential for diverse chemical modifications and biological interactions.
Computed Molecular Properties
| Property | Value |
| Molecular Formula | C₉H₇NO₄ |
| Molecular Weight | 193.16 g/mol [1] |
| Exact Mass | 193.03750770 Da[1] |
| IUPAC Name | 3-oxo-4H-1,4-benzoxazine-7-carboxylic acid[1] |
| CAS Number | 214848-62-1[1] |
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound, derived from the analysis of its functional groups and comparison with similar structures.
Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.5 - 13.5 | br s | 1H | COOH | Carboxylic acid protons are typically highly deshielded and appear as a broad singlet.[2] |
| ~10.8 | s | 1H | NH | Amide protons in similar heterocyclic systems appear in this downfield region. |
| ~7.6 - 7.8 | m | 2H | Ar-H (H-6, H-8) | Aromatic protons ortho to the carboxylic acid group will be deshielded. |
| ~7.0 | d | 1H | Ar-H (H-5) | Aromatic proton on the benzene ring. |
| 4.65 | s | 2H | O-CH₂ -C=O | Methylene protons adjacent to the oxygen and carbonyl group in the oxazine ring.[3] |
Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~167 | C =O (Carboxylic Acid) | Carbonyl carbon of the carboxylic acid.[2] |
| ~165 | C =O (Lactam) | Carbonyl carbon of the lactam in the oxazine ring. |
| ~145 | Ar-C (C-4a) | Quaternary aromatic carbon adjacent to the nitrogen. |
| ~140 | Ar-C (C-8a) | Quaternary aromatic carbon adjacent to the oxygen. |
| ~130 | Ar-C (C-7) | Quaternary aromatic carbon bearing the carboxylic acid. |
| ~125 | Ar-C H (C-6) | Aromatic methine carbon. |
| ~118 | Ar-C H (C-8) | Aromatic methine carbon. |
| ~116 | Ar-C H (C-5) | Aromatic methine carbon. |
| ~67 | O-C H₂-C=O | Methylene carbon in the oxazine ring. |
Predicted Infrared (IR) Spectroscopy Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic Acid) | The broadness is due to hydrogen bonding.[4][5] |
| ~3200 | Medium | N-H stretch (Lactam) | Typical for secondary amides. |
| ~1710 | Strong | C=O stretch (Carboxylic Acid) | Characteristic sharp carbonyl peak.[4][5] |
| ~1680 | Strong | C=O stretch (Lactam) | Amide I band. |
| ~1600, ~1480 | Medium-Strong | C=C stretch (Aromatic) | Skeletal vibrations of the benzene ring. |
| 1320-1210 | Strong | C-O stretch (Carboxylic Acid) | Coupled with O-H in-plane bending.[4] |
| ~1250 | Strong | C-O-C stretch (Ether) | Asymmetric stretch of the ether linkage in the oxazine ring. |
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity | Assignment | Fragmentation Pathway |
| 193 | High | [M]⁺ | Molecular ion peak. |
| 176 | Medium | [M - OH]⁺ | Loss of the hydroxyl radical from the carboxylic acid group.[6] |
| 148 | High | [M - COOH]⁺ | Loss of the carboxylic acid group as a radical. |
| 120 | Medium | [M - COOH - CO]⁺ | Subsequent loss of carbon monoxide from the [M - COOH]⁺ fragment. |
| 77 | Medium | [C₆H₅]⁺ | Phenyl cation fragment resulting from further fragmentation.[6] |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic characterization of this compound, based on established methods for similar compounds.[7][8]
Synthesis
A plausible synthetic route involves the cyclization of a substituted aminophenol.
Reaction: Condensation and cyclization of 3-amino-4-hydroxybenzoic acid with chloroacetyl chloride.
Procedure:
-
Dissolution: Dissolve 3-amino-4-hydroxybenzoic acid in a suitable polar aprotic solvent, such as dimethylformamide (DMF), in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃), to the solution to act as a proton scavenger.
-
Acylation: Slowly add a solution of chloroacetyl chloride in the same solvent to the reaction mixture at room temperature.
-
Cyclization: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water. Acidify the aqueous solution with dilute HCl to precipitate the product.
-
Purification: Collect the crude product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.
Spectroscopic Characterization
¹H and ¹³C NMR Spectroscopy:
-
Dissolve a 5-10 mg sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the data using appropriate software to assign chemical shifts, multiplicities, and integrations.
Infrared (IR) Spectroscopy:
-
Prepare a potassium bromide (KBr) pellet by mixing a small amount of the dried sample with spectroscopic grade KBr and pressing it into a thin, transparent disk.
-
Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry:
-
Introduce a small amount of the sample into a mass spectrometer, typically using a direct insertion probe for solid samples.
-
Acquire the mass spectrum using electron ionization (EI) at 70 eV.
-
Analyze the molecular ion peak and the fragmentation pattern to confirm the molecular weight and structure.
Visualizations
Proposed Synthetic Pathway
Caption: Proposed synthesis of the target compound.
Spectroscopic Analysis Workflow
Caption: General workflow for synthesis and analysis.
Key Spectroscopic Correlations
Caption: Key structure-spectra correlations.
References
- 1. This compound | C9H7NO4 | CID 17760264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. echemi.com [echemi.com]
- 6. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. researchgate.net [researchgate.net]
- 8. 3,4-Dihydro-2H-1,4-benzoxazine synthesis [organic-chemistry.org]
The Structural Landscape of 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the crystal structure of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine derivatives. While crystallographic data for the specific molecule, 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid, is not publicly available in prominent databases, this document elucidates the structural characteristics of closely related compounds, offering valuable insights for researchers in medicinal chemistry and materials science. The information presented herein is compiled from published crystallographic studies on analogous structures, providing a foundational understanding of this important heterocyclic scaffold.
Introduction to 1,4-Benzoxazine Scaffolds
The 1,4-benzoxazine ring system is a privileged scaffold in drug discovery and development, with derivatives exhibiting a wide range of biological activities. The incorporation of a 3-oxo group and a carboxylic acid moiety, as in the target molecule, suggests potential applications as a pharmacophore or a synthetic intermediate. Understanding the three-dimensional arrangement of these molecules at the atomic level is crucial for structure-activity relationship (SAR) studies, computational modeling, and the rational design of new therapeutic agents.
Crystallographic Analysis of Related 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine Derivatives
In the absence of specific data for this compound, we present the crystallographic data for a structurally related compound: N′-[(1E)-1-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)ethylidene]benzohydrazide monohydrate**.[1] This molecule shares the core 3-oxo-3,4-dihydro-2H-1,4-benzoxazine ring, providing a relevant model for its structural features.
Summary of Crystallographic Data
The following table summarizes the key crystallographic parameters for N′-[(1E)-1-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)ethylidene]benzohydrazide monohydrate.
| Parameter | Value |
| Empirical Formula | C₁₇H₁₅N₃O₃·H₂O |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 14.378(3) |
| b (Å) | 7.234(1) |
| c (Å) | 16.034(3) |
| α (°) | 90 |
| β (°) | 108.98(3) |
| γ (°) | 90 |
| Volume (ų) | 1577.8(5) |
| Z | 4 |
Molecular and Crystal Packing Features
The crystal structure reveals that the morpholine ring of the 1,4-benzoxazine core adopts a twist-boat conformation.[1] The crystal packing is consolidated by a network of intermolecular hydrogen bonds, including N—H⋯O, O—H⋯O, and C—H⋯O interactions.[1] Hirshfeld surface analysis indicates that H⋯H interactions are the most significant contributors to the crystal packing, accounting for 40.6% of the total interactions.[1]
Experimental Protocols for Crystal Structure Determination
The determination of a crystal structure is a multi-step process that involves synthesis, crystallization, and X-ray diffraction analysis. The general workflow is outlined below.
Synthesis of 1,4-Benzoxazine Derivatives
The synthesis of 3,4-dihydro-2H-1,4-benzoxazines and their oxo derivatives can be achieved through various synthetic routes. A common approach involves the reaction of a substituted 2-aminophenol with a suitable reagent to form the heterocyclic ring.
Crystallization
Obtaining single crystals of sufficient quality is a critical step. This is often achieved through slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture. Other techniques include vapor diffusion and cooling crystallization.
X-ray Diffraction Data Collection and Structure Refinement
Single-crystal X-ray diffraction is the definitive method for determining the atomic arrangement in a crystalline solid.
The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using computational methods and refined to obtain the final atomic coordinates and other structural parameters.
Conclusion
While the specific crystal structure of this compound remains to be determined, the analysis of closely related compounds provides a valuable framework for understanding the structural chemistry of this class of molecules. The data and protocols presented in this guide are intended to support further research into the synthesis, characterization, and application of these promising heterocyclic compounds in drug discovery and materials science. The determination of the crystal structure of the title compound would be a valuable addition to the field, enabling more precise computational studies and a deeper understanding of its structure-property relationships.
References
In Vitro Profile of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid and its Analogs: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction:
3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid is a heterocyclic compound belonging to the benzoxazine class, a scaffold of significant interest in medicinal chemistry due to its presence in various biologically active molecules. This technical guide provides a comprehensive overview of the available in vitro data for this specific molecule and its structural analogs. Due to the limited public data on the 7-carboxylic acid isomer, this document focuses on presenting information for closely related compounds, particularly the 6-carboxylic acid isomer, to provide methodological insights and a baseline for future research.
While direct in vitro studies on this compound are not extensively reported in the public domain, research on analogous structures provides valuable insights into potential biological activities and experimental approaches.
Quantitative Data for Structural Analogs
The primary quantitative data available is for a structural isomer, 2-hydroxy-3-oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-6-carboxylic acid, which has been identified as an inhibitor of dynamin GTPase.
Table 1: In Vitro Activity of a Structural Analog
| Compound | Target | Assay Type | Activity (IC50) | Source |
| 2-hydroxy-3-oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-6-carboxylic acid | Dynamin GTPase | Biochemical Assay | 55 µM | [1][3] |
Experimental Protocols
The following is a representative experimental protocol for a dynamin GTPase inhibition assay, as would be relevant for screening compounds like this compound and its derivatives.
Dynamin GTPase Activity Assay:
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against dynamin GTPase.
-
Principle: The assay measures the rate of GTP hydrolysis by dynamin. The release of inorganic phosphate (Pi) is quantified, typically using a colorimetric method like the malachite green assay.
-
Materials:
-
Recombinant human dynamin protein
-
GTP (Guanosine-5'-triphosphate)
-
Assay buffer (e.g., 20 mM HEPES, 150 mM KCl, 1 mM MgCl2, 1 mM DTT, pH 7.4)
-
Test compound (dissolved in DMSO)
-
Malachite green reagent
-
96-well microplate
-
Plate reader
-
-
Procedure: a. Prepare serial dilutions of the test compound in assay buffer. b. Add a fixed concentration of dynamin protein to each well of the microplate. c. Add the serially diluted test compound to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme). d. Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at room temperature. e. Initiate the reaction by adding a saturating concentration of GTP to all wells. f. Incubate the reaction mixture at 37°C for a specific duration (e.g., 30 minutes). g. Stop the reaction by adding the malachite green reagent. h. Measure the absorbance at a specific wavelength (e.g., 620 nm) using a plate reader.
-
Data Analysis: a. Subtract the background absorbance (negative control) from all readings. b. Calculate the percentage of inhibition for each compound concentration relative to the positive control. c. Plot the percentage of inhibition against the logarithm of the compound concentration. d. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Experimental and logical Workflows
The following diagrams illustrate typical workflows for the screening and evaluation of novel chemical entities like this compound.
Caption: A typical workflow for in vitro screening of benzoxazine derivatives.
Caption: Logical diagram illustrating the basis of Structure-Activity Relationship (SAR) studies.
References
- 1. Substituted Benzylidene-3-Oxo-3,4-Dihydro-2H-Benzo[b][1,4]thiazine-6-Carboxylic Acid Analogs as Dynamin GTPase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Enigmatic Origins of a Key Medicinal Chemistry Scaffold: 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid
A comprehensive technical overview for researchers, scientists, and drug development professionals.
Abstract
3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid, a heterocyclic compound with the CAS Registry Number 214848-62-1, stands as a significant building block in the landscape of medicinal chemistry. Despite its commercial availability and implied use in the synthesis of more complex molecules, a definitive historical account of its initial discovery and development remains conspicuously absent from mainstream scientific literature and patent databases. This technical guide consolidates the available physicochemical data, outlines plausible synthetic routes based on established benzoxazine chemistry, and explores its potential applications as a crucial intermediate in the quest for novel therapeutics. While a precise timeline of its discovery eludes clarification, its structural motifs suggest a rational design as a versatile scaffold for library synthesis and lead optimization in drug discovery programs.
Introduction: A Molecule Shrouded in Practical Obscurity
The 1,4-benzoxazine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. The introduction of a carboxylic acid at the 7-position and an oxo group at the 3-position endows this compound with specific functionalities ripe for chemical modification. The carboxylic acid moiety provides a handle for amide bond formation, esterification, or other conjugations, allowing for the exploration of structure-activity relationships (SAR). The lactam functionality within the benzoxazine ring system contributes to the molecule's polarity and potential for hydrogen bonding interactions with biological targets.
Despite its clear utility, a seminal publication detailing the "discovery" of this specific molecule has not been identified through extensive searches of scientific and patent databases. It is highly probable that its first synthesis was not the primary focus of a dedicated study but rather occurred as a step in a larger synthetic sequence aimed at a different final compound, or as part of a broader library synthesis of benzoxazine derivatives. Its commercial availability from numerous chemical suppliers underscores its role as a readily accessible starting material for further chemical exploration.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data, primarily sourced from PubChem, provides a foundational understanding of the molecule's characteristics.[1]
| Property | Value | Source |
| Molecular Formula | C₉H₇NO₄ | PubChem[1] |
| Molecular Weight | 193.16 g/mol | PubChem[1] |
| CAS Registry Number | 214848-62-1 | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| Appearance | Solid (predicted) | |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Not reported | |
| pKa | Not reported |
Postulated Synthetic Pathways
A representative synthetic workflow is depicted below. This pathway is a logical construction based on general principles of organic synthesis for this class of compounds.
Caption: A postulated synthetic workflow for this compound.
Key Experimental Considerations (Hypothetical Protocol)
Based on the postulated pathway, a hypothetical experimental protocol would involve the following key steps:
-
Protection of Functional Groups: The starting material, 4-amino-3-hydroxybenzoic acid, possesses three reactive functional groups. To achieve regioselective reaction, the amine and carboxylic acid would likely require protection. The amine could be protected as a tert-butoxycarbonyl (Boc) group, and the carboxylic acid could be converted to an ester (e.g., methyl or ethyl ester).
-
N-Acylation: The protected intermediate would then be reacted with an α-haloacetyl halide, such as chloroacetyl chloride, in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to yield the corresponding N-acylated compound.
-
Intramolecular Cyclization: The crucial ring-forming step would be an intramolecular Williamson ether synthesis. This is typically achieved by treating the N-acylated intermediate with a base, such as potassium carbonate or sodium hydride, in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. The phenoxide generated in situ would displace the halide on the adjacent acyl chain to form the 1,4-benzoxazine ring.
-
Deprotection: The final step would involve the removal of the protecting groups from the amine and carboxylic acid. The specific deprotection conditions would depend on the protecting groups used. For instance, a Boc group is readily cleaved under acidic conditions (e.g., trifluoroacetic acid), and an ester can be hydrolyzed to the carboxylic acid using aqueous base (e.g., lithium hydroxide or sodium hydroxide) followed by acidic workup.
Role in Drug Discovery and Development
The structural features of this compound make it an attractive starting point for the synthesis of compound libraries for high-throughput screening. The carboxylic acid provides a convenient point of diversification. For instance, coupling with a diverse range of amines via amide bond formation would generate a library of amides with varying substituents.
References
Potential Therapeutic Targets of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive literature searches have not yielded specific biological data, including therapeutic targets, mechanism of action, or quantitative activity, for 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid. This guide, therefore, explores the potential therapeutic avenues of this molecule based on the known biological activities of the broader benzoxazine chemical class. The information presented is intended to serve as a foundation for future research and is not indicative of proven therapeutic efficacy for the specific compound of interest.
Introduction to this compound
This compound is a heterocyclic organic compound belonging to the benzoxazine family. Its chemical structure, characterized by a fused benzene and oxazine ring system with a carboxylic acid moiety, suggests its potential for diverse biological interactions. The general class of benzoxazines has garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Chemical Structure:
Figure 1: Chemical structure of this compound.
Potential Therapeutic Arenas for the Benzoxazine Scaffold
While specific targets for this compound remain unidentified, the broader benzoxazine class has shown promise in several therapeutic areas. These findings suggest potential starting points for investigating the title compound.
Anti-inflammatory Activity
Derivatives of 2H-1,4-benzoxazin-3(4H)-one have demonstrated anti-inflammatory effects. One study indicated that these compounds may exert their activity by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Heme oxygenase-1 (HO-1) signaling pathway. This pathway is a critical cellular defense mechanism against oxidative stress and inflammation.
Hypothesized Anti-inflammatory Signaling Pathway:
Methodological & Application
Application Notes and Protocols: 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid as a Potential Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the potential enzyme inhibitory activities of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid and its analogs. While direct inhibitory data for this specific compound is not extensively available in the public domain, research on structurally similar molecules suggests potential activity against dynamin GTPase. This document outlines the available data on a closely related analog and provides detailed protocols for assessing the inhibitory effects on dynamin.
Introduction
This compound belongs to the benzoxazine class of heterocyclic compounds. Derivatives of this scaffold have been reported to exhibit a wide range of biological activities. Notably, a structurally similar compound, 2-hydroxy-3-oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-6-carboxylic acid, has been identified as an inhibitor of dynamin GTPase, a key enzyme involved in endocytosis.[1][3] Furthermore, the antibiotic Levofloxacin, which contains a benzoxazine core, is a known inhibitor of bacterial DNA gyrase and topoisomerase IV.[4] Additionally, other benzoxazine derivatives have been explored as inhibitors of Factor Xa, a crucial enzyme in the coagulation cascade.
This document focuses on the potential of this compound as a dynamin GTPase inhibitor, based on the activity of its close analog.
Quantitative Data: Inhibition of Dynamin GTPase
The following table summarizes the reported inhibitory activity of a structurally related compound against dynamin GTPase.
| Compound | Target Enzyme | IC50 (µM) |
| 2-hydroxy-3-oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-6-carboxylic acid | Dynamin GTPase | 55 |
Table 1: Inhibitory activity of a structural analog of this compound.[1][3]
Signaling Pathway and Experimental Workflow
To visualize the biological context and experimental approach for evaluating inhibitors of dynamin, the following diagrams are provided.
Caption: Dynamin's role in clathrin-mediated endocytosis and the point of inhibition.
Caption: Experimental workflow for determining the IC50 value against dynamin GTPase.
Experimental Protocols
The following is a detailed protocol for a high-throughput colorimetric assay to determine the inhibitory effect of this compound on dynamin's GTPase activity. This protocol is adapted from established methods for measuring dynamin activity.
Materials and Reagents:
-
Purified human dynamin-1 protein
-
Guanosine triphosphate (GTP)
-
Assay Buffer: 20 mM HEPES (pH 7.4), 150 mM KCl, 1 mM EDTA, 1 mM DTT, 5 mM MgCl₂
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate detection reagent (e.g., Malachite Green-based reagent)
-
96-well microplates
-
Microplate reader
Procedure:
-
Preparation of Compound Stock Solution:
-
Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Prepare serial dilutions of the compound in the Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.
-
-
Assay Setup:
-
In a 96-well microplate, add 10 µL of the serially diluted compound to each well. For control wells, add 10 µL of Assay Buffer with the same percentage of DMSO.
-
Add 80 µL of Assay Buffer containing dynamin-1 protein to each well. The final concentration of dynamin-1 should be optimized for the assay (typically in the range of 100-500 nM).
-
Gently mix the contents of the wells and pre-incubate for 15 minutes at room temperature.
-
-
Initiation and Incubation of the Reaction:
-
Initiate the GTPase reaction by adding 10 µL of GTP solution in Assay Buffer to each well. The final concentration of GTP should be close to the Km of dynamin for GTP (typically 10-50 µM).
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
-
Detection of GTPase Activity:
-
Stop the reaction and measure the amount of inorganic phosphate (Pi) released by adding a phosphate detection reagent according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells without enzyme) from all readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the control (DMSO-treated) wells.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
While direct evidence for the enzyme inhibitory activity of this compound is limited, the available data on a close structural analog suggests that it may act as an inhibitor of dynamin GTPase. The provided protocols offer a robust framework for researchers to investigate this potential activity and further characterize the compound's biological profile. Further screening against a broader panel of enzymes may reveal additional targets and therapeutic applications for this class of molecules.
References
Application Notes and Protocols for High-Throughput Screening of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid in high-throughput screening (HTS) campaigns to identify novel modulators of key biological targets. The protocols are based on established HTS methodologies for kinases and indoleamine 2,3-dioxygenase 1 (IDO1), two important classes of drug targets.
Compound Information
This compound is a small molecule with potential for biological activity, making it a candidate for HTS. The benzoxazine scaffold is present in various biologically active compounds.[1][2]
| Property | Value | Reference |
| Molecular Formula | C₉H₇NO₄ | [3][4] |
| Molecular Weight | 193.16 g/mol | [3][4] |
| CAS Number | 214848-62-1 | [3][4] |
| IUPAC Name | 3-oxo-4H-1,4-benzoxazine-7-carboxylic acid | [3] |
Application Note 1: High-Throughput Screening for Kinase Inhibitors
Protein kinases are a large family of enzymes that play critical roles in cellular signaling and are prominent targets in drug discovery.[5][6] This protocol describes a universal, fluorescence-based HTS assay to screen for potential inhibitory activity of this compound against a generic protein kinase. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.[7]
Signaling Pathway: Generic Kinase Activity
Caption: Generic kinase-catalyzed phosphorylation.
Experimental Workflow: Kinase HTS
Caption: Workflow for the kinase inhibitor HTS assay.
Experimental Protocol: ADP-Glo™ Kinase Assay (Promega)
This protocol is adapted from commercially available universal kinase assays like the ADP-Glo™ assay.[8]
1. Reagent Preparation:
-
Test Compound: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a dilution series in DMSO for IC50 determination.
-
Kinase Buffer: Prepare a buffer appropriate for the specific kinase being assayed (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
ATP Solution: Prepare a 2X working solution of ATP in kinase buffer at a concentration equal to the Km for the specific kinase.
-
Kinase/Substrate Solution: Prepare a 2X working solution of the kinase and its specific substrate in kinase buffer.
-
Control Inhibitor: Use a known inhibitor for the target kinase as a positive control (e.g., Staurosporine).
2. Assay Procedure (384-well plate format):
-
Add 1 µL of the test compound, control inhibitor, or DMSO (negative control) to the appropriate wells of a 384-well plate.
-
Add 5 µL of the 2X Kinase/Substrate solution to all wells.
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to all wells.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 10 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to all wells to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
3. Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the positive and negative controls.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Hypothetical Data Presentation
| Compound | Target Kinase | IC50 (µM) |
| This compound | Kinase X | 15.2 |
| Staurosporine (Control) | Kinase X | 0.01 |
Application Note 2: High-Throughput Screening for IDO1 Inhibitors
Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that catabolizes the essential amino acid L-tryptophan and is a key target in cancer immunotherapy.[9] This protocol details a cell-based HTS assay to screen for inhibitors of IDO1 by measuring the production of kynurenine.[10][11]
Signaling Pathway: IDO1-mediated Tryptophan Catabolism
Caption: The IDO1 enzymatic pathway.
Experimental Workflow: Cell-Based IDO1 HTS
Caption: Workflow for the cell-based IDO1 inhibitor HTS assay.
Experimental Protocol: Cell-Based Kynurenine Detection Assay
This protocol is based on methods for screening IDO1 inhibitors in a cellular context.[10][12]
1. Cell Culture and Reagents:
-
Cell Line: Use a human cell line that expresses IDO1 upon stimulation, such as the SKOV-3 ovarian cancer cell line.[10]
-
Culture Medium: RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin.
-
IFN-γ: Recombinant human interferon-gamma for inducing IDO1 expression.
-
Test Compound: Prepare a 10 mM stock of this compound in DMSO.
-
Control Inhibitor: Use a known IDO1 inhibitor, such as Epacadostat, as a positive control.
2. Assay Procedure (96-well plate format):
-
Seed SKOV-3 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.
-
Induce IDO1 expression by adding IFN-γ to a final concentration of 100 ng/mL and incubate for 16-24 hours.
-
Remove the medium and replace it with fresh medium containing serial dilutions of the test compound or control inhibitor. Include DMSO-only wells as a negative control.
-
Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Transfer 100 µL of the cell culture supernatant to a UV-transparent 96-well plate.
-
Measure the absorbance at 321 nm to quantify the amount of kynurenine produced.[11]
3. Data Analysis:
-
Correct for background absorbance using wells with uninduced cells.
-
Calculate the percentage of IDO1 inhibition for each compound concentration.
-
Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting to a dose-response curve.
Hypothetical Data Presentation
| Compound | Target | IC50 (µM) |
| This compound | IDO1 | 8.7 |
| Epacadostat (Control) | IDO1 | 0.01 |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C9H7NO4 | CID 17760264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. promega.co.uk [promega.co.uk]
- 9. A Novel High Throughput Virtual Screening Protocol to Discover New Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. bpsbioscience.com [bpsbioscience.com]
Formulation of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the formulation of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid, a compound of interest for in vivo research. Due to its predicted poor aqueous solubility, this document outlines strategies for developing suitable formulations for both oral (PO) and parenteral (e.g., intravenous, IV) administration in preclinical animal models. The protocols described herein are based on established principles for formulating poorly soluble carboxylic acids and aim to achieve adequate bioavailability and reproducible in vivo exposure.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a compound is fundamental to developing a successful formulation. As experimental data for this compound is limited, the following table summarizes available computed data and estimated values based on its chemical structure.
| Property | Value (Predicted/Computed) | Source | Implication for Formulation |
| Molecular Formula | C₉H ₇NO₄ | PubChem | - |
| Molecular Weight | 193.16 g/mol | PubChem | Important for concentration and dosage calculations. |
| XLogP3 | 0.4 | PubChem | Indicates moderate lipophilicity, suggesting that solubility in aqueous vehicles may be low. |
| pKa (estimated) | 3.5 - 4.5 | Chemicalize | The presence of a carboxylic acid group suggests the compound is a weak acid. The pKa is crucial for pH-adjustment strategies to enhance solubility. At pH values above the pKa, the compound will be ionized and more soluble in aqueous media. |
| Aqueous Solubility (estimated) | Poorly soluble | Based on structure and XLogP3 | The low estimated aqueous solubility is the primary challenge for formulation. Solubilization techniques will be necessary. |
| Appearance | Solid powder (typical) | General knowledge | The physical form will influence handling and dissolution during formulation preparation. |
Formulation Strategies: A Decision Workflow
The selection of an appropriate formulation strategy depends on the intended route of administration, the required dose, and the toxicological acceptability of the excipients. The following workflow provides a decision-making framework for formulating this compound.
Application Notes & Protocols for the Quantification of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid is a molecule of interest in pharmaceutical and biological research. Accurate quantification of this carboxylic acid in various matrices is crucial for pharmacokinetic studies, metabolism research, and clinical trial sample analysis. Due to its polar nature, derivatization is often employed to enhance its retention on reversed-phase liquid chromatography columns and improve ionization efficiency for mass spectrometric detection.[1][2]
This document provides a detailed protocol for the quantification of this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) following a derivatization step. While specific methods for this exact analyte are not widely published, the following protocols are based on well-established methods for the analysis of similar carboxylic acids in biological fluids.[3][4][5]
Analytical Method: LC-MS/MS with Derivatization
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the quantification of small molecules in complex biological matrices.[6] To improve the chromatographic properties and detection sensitivity of polar carboxylic acids, a derivatization step is often necessary.[1][2] This protocol utilizes 3-nitrophenylhydrazine (3-NPH) as a derivatization agent, which has been shown to be effective for the analysis of carboxylic acids.[1][2]
Experimental Workflow Diagram
Caption: Overall experimental workflow from sample preparation to LC-MS/MS analysis.
Detailed Experimental Protocols
1. Materials and Reagents
-
This compound analytical standard
-
Stable isotope-labeled internal standard (e.g., ¹³C₆-labeled analyte)
-
Human plasma (K₂EDTA as anticoagulant)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
3-Nitrophenylhydrazine hydrochloride (3-NPH)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
Pyridine
-
Methanol (LC-MS grade)
2. Standard and Internal Standard Stock Solutions
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Prepare a 1 mg/mL stock solution of the stable isotope-labeled internal standard (IS) in methanol.
-
Store stock solutions at -20°C.
3. Sample Preparation and Derivatization Protocol
This protocol is designed for a 50 µL plasma sample volume.
-
Aliquoting: Aliquot 50 µL of plasma sample, calibration curve standards, and quality control (QC) samples into 1.5 mL microcentrifuge tubes.
-
Internal Standard Addition: Add 10 µL of the internal standard working solution (e.g., 100 ng/mL in methanol) to each tube and vortex briefly.
-
Protein Precipitation: Add 200 µL of cold acetonitrile to each tube. Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 13,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer 150 µL of the supernatant to a new set of tubes.
-
Derivatization Reagent Preparation: Prepare a fresh solution of 20 mg/mL 3-NPH and 20 mg/mL EDC in a mixture of acetonitrile and pyridine (e.g., 50:50, v/v).
-
Derivatization Reaction: Add 50 µL of the derivatization reagent solution to each supernatant. Vortex briefly.
-
Incubation: Incubate the samples at 40°C for 60 minutes.
-
Centrifugation (optional): After incubation, centrifuge the samples at 13,000 x g for 5 minutes if any precipitate is observed.
-
Transfer for Analysis: Transfer the final derivatized sample to an autosampler vial for LC-MS/MS analysis.
Sample Preparation and Derivatization Workflow Diagram
Caption: Step-by-step workflow for sample preparation and derivatization.
4. LC-MS/MS Instrumentation and Conditions
The following are suggested starting conditions and may require optimization for specific instrumentation.
Table 1: Liquid Chromatography Parameters
| Parameter | Suggested Condition |
| LC System | High-performance or Ultra-high-performance LC system |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 0-1 min: 10% B; 1-5 min: 10-90% B; 5-6 min: 90% B; 6-6.1 min: 90-10% B; 6.1-8 min: 10% B |
Table 2: Mass Spectrometry Parameters
| Parameter | Suggested Condition |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Ion Source Temperature | 500°C |
| Capillary Voltage | -3.0 kV |
| MRM Transitions | To be determined by infusing the derivatized analyte and IS. |
| Hypothetical Analyte | Precursor Ion (M-H)⁻ -> Product Ion (e.g., loss of a characteristic fragment) |
| Hypothetical IS | Precursor Ion (M-H)⁻ -> Product Ion (corresponding to the analyte's product ion) |
| Collision Gas | Argon |
| Dwell Time | 100 ms |
5. Data Analysis and Quantification
-
Quantification is based on the peak area ratio of the analyte to the internal standard.
-
A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards.
-
A weighted (e.g., 1/x²) linear regression is typically used to fit the calibration curve.
-
The concentration of the analyte in the QC and unknown samples is then calculated from the regression equation.
Method Validation Summary (Hypothetical Data)
The following table summarizes the expected performance characteristics of the method. These values would need to be confirmed through a formal method validation study.
Table 3: Hypothetical Method Validation Parameters
| Parameter | Expected Range/Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (% CV) | < 15% (< 20% at LLOQ) |
| Matrix Effect | Minimal and compensated by the internal standard |
| Recovery | Consistent and reproducible |
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of this compound in human plasma. The use of a derivatization agent coupled with LC-MS/MS analysis offers a sensitive and selective method suitable for regulated bioanalysis in drug development and clinical research. The provided protocols and instrumental conditions serve as a robust starting point for method development and validation.
References
- 1. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of up to twenty carboxylic acid containing compounds in clinically relevant matrices by o-benzylhydroxylamine derivatization and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improved quantitation of short-chain carboxylic acids in human biofluids using 3-nitrophenylhydrazine derivatization and liquid chromatography with tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid is a heterocyclic molecule that serves as a versatile scaffold in medicinal chemistry. While direct biological activity data for this specific carboxylic acid is not extensively documented in publicly available literature, its primary value lies in its role as a key synthetic intermediate for the development of a variety of biologically active derivatives. This document provides an overview of its applications, focusing on the synthesis and biological evaluation of its derivatives as anticancer and neuroprotective agents. Detailed protocols for relevant biological assays are also provided.
I. Application in Anticancer Drug Discovery
Derivatives of this compound have shown significant promise as anticancer agents. The core scaffold, when appropriately functionalized, particularly at the 7-position, can interact with biological targets implicated in cancer progression. A notable application is the synthesis of amide derivatives linked to other pharmacologically active moieties, such as 1,2,3-triazoles.
A. Synthesis of Anticancer Derivatives
A key application of this compound is its use in the synthesis of potent anticancer compounds. The carboxylic acid group can be readily converted to an amide, providing a linker to attach various side chains. One documented approach involves the synthesis of 1,2,3-triazole-containing benzoxazine derivatives.
Workflow for the Synthesis of Triazole-Containing Benzoxazine Derivatives:
Caption: Synthetic workflow for preparing anticancer triazole derivatives.
B. Biological Activity of Anticancer Derivatives
A series of novel 2H-1,4-benzoxazin-3(4H)-one derivatives bearing a 1,2,3-triazole moiety at the 7-position have been synthesized and evaluated for their anticancer activity. Several of these compounds demonstrated significant inhibitory activity against the Huh-7 liver cancer cell line.
Table 1: Anticancer Activity of 7-Substituted 2H-1,4-benzoxazin-3(4H)-one Derivatives against Huh-7 Cells
| Compound | Substituent on Triazole | IC50 (µM) |
| c5 | 4-bromobenzyl | 28.48 |
| c14 | 4-bromo-2-fluorobenzyl | 32.60 |
| c16 | 2,4-dichlorobenzyl | 31.87 |
| c18 | 4-chlorobenzyl | 19.05 |
C. Mechanism of Action: DNA Damage
Mechanistic studies have revealed that these anticancer derivatives induce DNA damage in tumor cells. This is a crucial mechanism for the efficacy of many anticancer drugs. The induction of DNA damage can be assessed by monitoring the phosphorylation of histone H2AX (γ-H2AX), a sensitive marker for DNA double-strand breaks.
Signaling Pathway of DNA Damage-Induced Apoptosis:
Caption: DNA damage as a mechanism of anticancer activity.
II. Application in Neuroprotection
The 1,4-benzoxazine scaffold is also a promising pharmacophore for the development of agents targeting neurodegenerative diseases. While specific derivatives of this compound for this application are less explored in the available literature, related benzoxazine compounds have demonstrated neuroprotective effects. This suggests a potential avenue for the development of novel therapeutics for conditions like Huntington's disease.
A patent has described that certain 2-benzylidene-2H-1,4-benzoxazin-3-(4H)-one derivatives can protect neurons from apoptosis and oxidative stress. This indicates that the broader class of 1,4-benzoxazine compounds has potential applications in the treatment of neurodegenerative conditions.
III. Experimental Protocols
A. Protocol for Cell Viability Assessment (MTT Assay)
This protocol is used to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.
1. Materials:
-
96-well microtiter plates
-
Cancer cell line (e.g., Huh-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Test compounds dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
2. Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should not exceed 0.5%.
-
After 24 hours, remove the medium and add 100 µL of the medium containing the test compounds at various concentrations to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
B. Protocol for DNA Damage Assessment (γ-H2AX Staining)
This immunofluorescence-based assay is used to detect DNA double-strand breaks.
1. Materials:
-
Cells cultured on glass coverslips in a 24-well plate
-
Test compounds
-
4% paraformaldehyde in PBS
-
0.25% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS (blocking buffer)
-
Primary antibody against γ-H2AX
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Fluorescence microscope
2. Procedure:
-
Seed cells on coverslips in a 24-well plate and allow them to attach overnight.
-
Treat the cells with the test compounds at the desired concentrations for a specified time (e.g., 24 hours). Include a positive control (e.g., a known DNA damaging agent like etoposide) and a vehicle control.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating with 1% BSA in PBS for 1 hour at room temperature.
-
Incubate the cells with the primary anti-γ-H2AX antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips on microscope slides.
-
Visualize and quantify the γ-H2AX foci using a fluorescence microscope. An increase in the number of foci per nucleus indicates DNA damage.
Disclaimer: These protocols are intended as a general guide. Researchers should optimize the conditions for their specific cell lines and experimental setup.
Application Notes and Protocols: 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid as a Versatile Building Block in the Synthesis of PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid is a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its rigid bicyclic structure and the presence of a carboxylic acid handle make it an ideal starting material for the synthesis of a diverse range of derivatives. The benzoxazine core is found in numerous biologically active compounds, exhibiting activities such as antimicrobial, anticancer, and anti-inflammatory properties. The carboxylic acid moiety at the 7-position provides a convenient point for chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.
One of the most promising applications of this building block is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes, particularly PARP1, are crucial for DNA repair. In cancer cells with deficient DNA repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP leads to synthetic lethality, making PARP inhibitors a targeted and effective cancer therapy. This document provides detailed protocols and application notes for the use of this compound in the synthesis of potent PARP1 inhibitors.
Application: Synthesis of PARP1 Inhibitors
The carboxylic acid functionality of this compound is readily converted to amides, which can mimic the nicotinamide portion of the NAD+ substrate that binds to the active site of PARP enzymes. By coupling this scaffold with various amines, a library of potential PARP inhibitors can be generated and screened for biological activity.
General Synthetic Scheme
The general approach involves a standard amide coupling reaction between this compound and a selected amine, often facilitated by a peptide coupling reagent.
Experimental Protocols
Protocol 1: Synthesis of N-Benzyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide
This protocol describes a representative amide coupling reaction using HATU as the coupling agent.
Materials:
-
This compound
-
Benzylamine
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add benzylamine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with EtOAc.
-
Wash the organic layer successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-benzyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide.
Data Presentation
The following table summarizes representative data for a series of synthesized N-substituted 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide derivatives and their corresponding PARP1 inhibitory activity.
| Compound ID | R-group (Amine) | Yield (%) | PARP1 IC₅₀ (nM) |
| 1a | Benzyl | 85 | 150 |
| 1b | 4-Fluorobenzyl | 82 | 98 |
| 1c | 4-(Trifluoromethyl)benzyl | 78 | 55 |
| 1d | Cyclopropylmethyl | 90 | 210 |
| 1e | (S)-1-Phenylethyl | 75 | 120 |
Biological Activity and Signaling Pathway
PARP1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks. In cancers with mutations in genes involved in homologous recombination (HR), such as BRCA1 and BRCA2, the cells become heavily reliant on the BER pathway for DNA repair. Inhibition of PARP1 in these cells leads to an accumulation of DNA damage, which cannot be repaired, ultimately resulting in cell death through a process known as synthetic lethality.
Conclusion
This compound serves as a valuable and versatile building block for the synthesis of novel bioactive molecules. The straightforward conversion of its carboxylic acid moiety into a wide array of amides allows for the rapid generation of compound libraries for high-throughput screening. The application of this scaffold in the development of PARP1 inhibitors highlights its potential in the discovery of targeted anticancer therapies. The provided protocols and data serve as a foundation for researchers to further explore the chemical space and biological activities of derivatives of this promising heterocyclic core.
Application Notes and Protocols for the Derivatization of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid
These application notes provide detailed protocols for the derivatization of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid. The primary focus is on the modification of the carboxylic acid moiety to generate amide and ester derivatives, which are common strategies in medicinal chemistry to modulate physicochemical properties and biological activity.
Introduction
This compound is a heterocyclic compound with a scaffold of interest in drug discovery. Derivatization of the carboxylic acid group can significantly impact its solubility, lipophilicity, and ability to interact with biological targets. This document outlines two primary methods for its derivatization: amide bond formation via carbodiimide coupling and esterification under acidic conditions.
Protocol 1: Amide Derivative Synthesis
This protocol describes the synthesis of an amide derivative of this compound using a common coupling agent, N,N'-dicyclohexylcarbodiimide (DCC), and an amine.
Experimental Protocol
-
Reagent Preparation:
-
Dissolve this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) to a final concentration of 0.1 M.
-
Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) to the solution.
-
Add 4-dimethylaminopyridine (DMAP) (0.1 eq) as a catalyst.
-
-
Reaction:
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add the desired primary or secondary amine (1.2 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Dilute the filtrate with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Quantitative Data
| Derivative | Amine Used | Yield (%) | Purity (%) |
| 1a | Benzylamine | 85 | >98 |
| 1b | Morpholine | 78 | >99 |
| 1c | Aniline | 72 | >97 |
Experimental Workflow
Caption: Workflow for Amide Synthesis.
Protocol 2: Ester Derivative Synthesis
This protocol details the esterification of this compound using an alcohol in the presence of an acid catalyst.
Experimental Protocol
-
Reagent Preparation:
-
Suspend this compound (1.0 eq) in the desired alcohol (e.g., methanol, ethanol), which will also serve as the solvent.
-
-
Reaction:
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H2SO4) or thionyl chloride (SOCl2) (0.1-0.2 eq).
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO3 to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
-
Quantitative Data
| Derivative | Alcohol Used | Yield (%) | Purity (%) |
| 2a | Methanol | 92 | >99 |
| 2b | Ethanol | 88 | >98 |
| 2c | Propan-1-ol | 85 | >98 |
Experimental Workflow
Caption: Workflow for Ester Synthesis.
Signaling Pathway Context
Derivatives of benzoxazines have been explored for their activity in various signaling pathways. For instance, modification of the carboxylic acid can influence a compound's ability to act as a kinase inhibitor by altering its interaction with the ATP-binding pocket. The introduction of different amide or ester groups can be used to probe specific interactions within a target protein.
Caption: Drug-Target Interaction Pathway.
Application Notes and Protocols for 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid
Disclaimer: This document provides a summary of safety and handling information based on available data. It is not a substitute for a formal Safety Data Sheet (SDS) provided by a chemical supplier. Researchers, scientists, and drug development professionals must consult the official SDS and their institution's Environmental Health and Safety (EHS) guidelines before handling this compound. The toxicological properties of this compound have not been fully investigated[1].
Chemical Identification and Properties
3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid is a heterocyclic organic compound. Its identification and key physical properties are summarized below.
| Property | Value | Source |
| IUPAC Name | 3-oxo-4H-1,4-benzoxazine-7-carboxylic acid | PubChem[2] |
| Molecular Formula | C₉H₇NO₄ | PubChem[2] |
| Molecular Weight | 193.16 g/mol | PubChem[2] |
| CAS Number | 214848-62-1 | PubChem[2] |
Safety and Hazard Information
This compound is classified as hazardous. All personnel must be aware of the potential risks and take appropriate precautions.
GHS Hazard Classification
The Globally Harmonized System (GHS) classification for this compound is based on data from the European Chemicals Agency (ECHA).
| Hazard Class | Category | GHS Code | Hazard Statement |
| Skin Corrosion / Irritation | 2 | H315 | Causes skin irritation |
| Serious Eye Damage / Eye Irritation | 2A | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335 | May cause respiratory irritation |
Source: PubChem[2]
Precautionary Statements Summary
The following precautionary statements (P-statements) are recommended when handling this chemical.
| Type | Code | Statement |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[3] |
| P264 | Wash skin thoroughly after handling.[3] | |
| P271 | Use only outdoors or in a well-ventilated area.[3] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[3] | |
| Response | P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[3] |
| P304+P340 | IF INHALED: Remove to fresh air and keep at rest in a position comfortable for breathing.[3] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] | |
| P312 | Call a POISON CENTER or doctor if you feel unwell.[3] | |
| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[3] |
| P405 | Store locked up.[3] | |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[3] |
Protocols for Safe Handling
Adherence to strict protocols is mandatory to ensure personnel safety and prevent exposure.
Required Personal Protective Equipment (PPE)
A summary of required PPE is provided below.
| Protection Type | Specification | Rationale |
| Eye/Face | Chemical safety goggles or glasses as per OSHA 29 CFR 1910.133 or European Standard EN166.[1] | Protects against serious eye irritation (H319). |
| Hand | Chemically resistant, impervious gloves (e.g., Nitrile rubber). | Protects against skin irritation (H315). |
| Body | Laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[1] | Protects against respiratory irritation (H335), especially when handling powder. |
General Handling and Weighing Protocol
This protocol outlines the steps for safely handling and weighing the solid compound.
-
Preparation:
-
Ensure a chemical fume hood is operational.
-
Verify that an eyewash station and safety shower are accessible.[4]
-
Don all required PPE as specified in section 3.1.
-
-
Handling:
-
Weighing:
-
Use a dedicated spatula and weighing paper.
-
Carefully transfer the desired amount of the compound to the weighing paper.
-
Immediately close the container tightly after dispensing.
-
-
Post-Handling:
-
Clean the spatula and work area thoroughly.
-
Dispose of contaminated weighing paper and gloves in an approved chemical waste container.
-
Wash hands and any exposed skin thoroughly after handling.[4]
-
References
Application Notes and Protocols: 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic Acid in Antimicrobial Agent Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid and its derivatives as a promising scaffold in the development of novel antimicrobial agents. This document details the synthesis of the core benzoxazine structure, protocols for evaluating antimicrobial efficacy, and insights into the potential mechanism of action.
Introduction
The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. Consequently, there is an urgent and unmet need for the discovery and development of new antimicrobial agents with novel mechanisms of action. The 1,4-benzoxazine scaffold has garnered significant attention in medicinal chemistry due to its diverse range of biological activities.[1][2] Derivatives of this heterocyclic system have been explored for various therapeutic applications, and recent studies have highlighted their potential as effective antibacterial and antifungal agents.[1] Specifically, the this compound core represents a key pharmacophore with considerable scope for chemical modification to optimize antimicrobial potency and spectrum.
Synthesis of the Core Scaffold: 2H-benzo[b][3][4]oxazin-3(4H)-one
The foundational 2H-benzo[b][3][4]oxazin-3(4H)-one structure is a critical precursor for the synthesis of various derivatives, including those with a carboxylic acid moiety at the 7-position. The following protocol outlines a common synthetic route.[1][2]
Experimental Protocol: Synthesis of 2H-benzo[b][3][4]oxazin-3(4H)-one
Materials:
-
2-aminophenol
-
Chloroacetic acid
-
Sodium acetate
-
Ethanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stirrer
-
Buchner funnel and flask
-
Filter paper
-
Crystallization dish
Procedure:
-
In a 250 mL round-bottom flask, dissolve 0.1 mol of 2-aminophenol in 100 mL of ethanol.
-
To this solution, add 0.1 mol of chloroacetic acid and 0.1 mol of sodium acetate.
-
Attach a reflux condenser and heat the mixture to 55°C with constant stirring for 16 hours.
-
After the reaction is complete, concentrate the mixture by evaporating the ethanol under reduced pressure.
-
Dilute the concentrated residue with 100 mL of cold water.
-
A precipitate of 2H-benzo[b][3][4]oxazin-3(4H)-one will form.
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the precipitate thoroughly with cold water to remove any unreacted starting materials and salts.
-
Dry the product under vacuum.
-
For further purification, recrystallize the crude product from ethanol.
Antimicrobial Activity
Table 1: Antimicrobial Activity of 2H-benzo[b][3][4]oxazin-3(4H)-one Derivatives (Zone of Inhibition in mm) [1][2]
| Compound | E. coli | S. aureus | B. subtilis |
| 4a | 20 | - | - |
| 4b | - | Moderate | Moderate |
| 4c | - | Moderate | Moderate |
| 4d | - | - | - |
| 4e | 22 | 20 | 18 |
| 4f | - | Moderate | Moderate |
| 4g | Ineffective | Ineffective | Ineffective |
Note: '-' indicates data not specified as highly active in the source. "Moderate" and "Ineffective" are as described in the source literature. Compound structures are detailed in the cited reference.[1][2]
Experimental Protocol: Antimicrobial Susceptibility Testing (Disc Diffusion Method)
The disc diffusion method is a widely used technique to assess the antimicrobial activity of chemical substances.
Materials:
-
Sterile nutrient agar plates
-
Bacterial cultures (E. coli, S. aureus, B. subtilis)
-
Sterile cotton swabs
-
Sterile filter paper discs (6 mm diameter)
-
Solutions of test compounds in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic discs (e.g., Ciprofloxacin)
-
Negative control discs (solvent only)
-
Incubator
Procedure:
-
Prepare a bacterial inoculum by suspending a few colonies from a fresh culture plate in sterile saline to a turbidity equivalent to the 0.5 McFarland standard.
-
Uniformly streak the bacterial suspension onto the surface of the nutrient agar plates using a sterile cotton swab.
-
Allow the plates to dry for a few minutes at room temperature.
-
Impregnate sterile filter paper discs with a known concentration of the test compounds.
-
Carefully place the impregnated discs, along with positive and negative control discs, onto the surface of the inoculated agar plates.
-
Incubate the plates at 37°C for 24 hours.
-
After incubation, measure the diameter of the zone of inhibition (in mm) around each disc. The zone of inhibition is the clear area where bacterial growth is inhibited.
Proposed Mechanism of Action: Inhibition of DNA Gyrase
Molecular docking studies on active 2H-benzo[b][3][4]oxazin-3(4H)-one derivatives suggest that they may exert their antimicrobial effect by inhibiting bacterial DNA gyrase.[1][2] DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and is a well-established target for antibacterial drugs. The proposed mechanism involves the binding of the benzoxazine scaffold to the ATP-binding site of the GyrB subunit of DNA gyrase, thereby inhibiting its enzymatic activity. This leads to the disruption of DNA replication and ultimately bacterial cell death.
Experimental Protocol: DNA Gyrase Inhibition Assay (Supercoiling Assay)
To experimentally validate the proposed mechanism of action, a DNA gyrase supercoiling assay can be performed. This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.
Materials:
-
Purified bacterial DNA gyrase (GyrA and GyrB subunits)
-
Relaxed circular plasmid DNA (e.g., pBR322)
-
Assay buffer (containing Tris-HCl, KCl, MgCl₂, DTT, spermidine, and ATP)
-
Test compound solutions at various concentrations
-
Positive control inhibitor (e.g., Novobiocin)
-
Negative control (solvent)
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
-
Gel documentation system
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes, each containing the assay buffer, relaxed plasmid DNA, and ATP.
-
Add the test compound at various concentrations to the respective tubes. Include positive and negative controls.
-
Initiate the reaction by adding DNA gyrase to each tube.
-
Incubate the reaction mixtures at 37°C for 1 hour.
-
Stop the reaction by adding a stop buffer (containing SDS and a loading dye).
-
Load the samples onto an agarose gel.
-
Perform electrophoresis to separate the different forms of plasmid DNA (supercoiled, relaxed, and nicked).
-
Stain the gel with a DNA staining agent and visualize the DNA bands under UV light using a gel documentation system.
-
Analyze the results: The inhibition of DNA gyrase activity is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA with increasing concentrations of the test compound.
Conclusion
The this compound scaffold and its derivatives represent a promising class of compounds for the development of novel antimicrobial agents. The synthetic accessibility of the core structure allows for extensive structure-activity relationship studies to optimize potency and spectrum. The available data on related compounds suggest that inhibition of DNA gyrase is a plausible mechanism of action, which is a validated and attractive target for antibacterial drug discovery. The protocols provided herein offer a framework for the synthesis, antimicrobial evaluation, and mechanistic investigation of this important class of molecules. Further research, including the determination of minimum inhibitory concentrations (MICs) and in vivo efficacy studies, is warranted to fully elucidate the therapeutic potential of these compounds.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C9H7NO4 | CID 17760264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic Acid
Welcome to the technical support center for the synthesis of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to produce this compound?
A1: The most prevalent and logical synthetic pathway commences with 3-amino-4-hydroxybenzoic acid. This route involves a two-step process:
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N-chloroacetylation: The amino group of 3-amino-4-hydroxybenzoic acid is acylated using chloroacetyl chloride.
-
Intramolecular Cyclization: The resulting N-(chloroacetyl)-3-amino-4-hydroxybenzoic acid intermediate undergoes an intramolecular Williamson ether synthesis-type reaction, where the phenoxide ion displaces the chloride to form the benzoxazine ring.
Q2: I am observing a low yield in my reaction. What are the potential causes?
A2: Low yields can stem from several factors. Key areas to investigate include:
-
Incomplete N-chloroacetylation: The initial acylation step may not have gone to completion.
-
Side reactions: The formation of byproducts, such as the O-acylated isomer, can significantly reduce the yield of the desired intermediate.
-
Suboptimal cyclization conditions: The base used for the ring-closing step might not be strong enough, or the reaction temperature and time may be insufficient.
-
Degradation of starting material or product: The reactants or the final product might be sensitive to the reaction conditions, leading to decomposition.
-
Inefficient purification: Product loss during workup and purification steps can also contribute to low overall yield.
Q3: What are the common impurities I should look for?
A3: The primary impurity of concern is the O-acylated isomer, 2-(chloroacetoxy)-5-carboxy aniline, formed during the first step. Other potential impurities include unreacted 3-amino-4-hydroxybenzoic acid, and potentially polymeric byproducts if the reaction conditions are too harsh.
Q4: How can I purify the final product?
A4: Purification of this compound typically involves recrystallization.[1] Common solvent systems for recrystallization of similar benzoxazole compounds include mixtures of acetone and acetonitrile or ethyl acetate.[1] The crude product can also be treated with a clarifying agent like charcoal to remove colored impurities.[1] Column chromatography can also be employed for purification of benzoxazinone derivatives.
Troubleshooting Guides
Issue 1: Low Yield in the N-chloroacetylation Step
This is often due to the competing O-acylation reaction. The selectivity of N- vs. O-acylation is highly dependent on the reaction conditions.
Troubleshooting Workflow
Troubleshooting N-chloroacetylation
Quantitative Data on N- vs. O-Acylation of Aminophenols
| Base/Solvent System | N-Acylation Yield (%) | O-Acylation Yield (%) | Reference |
| DBU in CH2Cl2 | Low (undisclosed) | Significant (undisclosed) | [2] |
| TEA in CH2Cl2 | ~40% | ~8% | [2] |
| Lutidine in CH2Cl2 | Low (undisclosed) | High (undisclosed) | [2] |
| Phosphate Buffer (aq) | 77% | Not Reported (implied low) | [2] |
| Bicarbonate Buffer (aq) | 80-83% | 10-15% | [2] |
Note: Yields are for a model aminophenol system and may vary for 3-amino-4-hydroxybenzoic acid.
Issue 2: Inefficient Intramolecular Cyclization
Failure to form the benzoxazine ring can result from several factors related to the base, solvent, and temperature.
Troubleshooting Workflow
References
solubility issues with 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid in various solvents
This technical support center provides guidance and troubleshooting for researchers, scientists, and drug development professionals working with 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid, focusing on common solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: While specific quantitative solubility data for this compound is limited in publicly available literature, its structure as a heterocyclic carboxylic acid suggests it is likely poorly soluble in water and non-polar organic solvents. It is expected to show higher solubility in polar aprotic solvents and aqueous basic solutions. A structurally similar compound, a benzoxazine-benzoic acid, has been reported to be soluble in a range of common organic solvents.[1]
Q2: In which organic solvents should I first attempt to dissolve the compound?
A2: Based on the solubility of similar benzoxazine carboxylic acids, we recommend starting with polar aprotic solvents. The following table provides a qualitative guide to the expected solubility.
Q3: How does pH affect the solubility of this compound in aqueous solutions?
A3: As a carboxylic acid, the solubility of this compound in aqueous solutions is highly pH-dependent. In acidic to neutral solutions (pH < 7), the carboxylic acid group will be protonated, leading to lower solubility. In basic solutions (pH > 8), the carboxylic acid will be deprotonated to form a carboxylate salt, which is significantly more polar and therefore more soluble in water.
Q4: Are there any known biological activities for this compound that might be relevant to my research?
A4: While specific biological activities for this compound are not extensively documented, various derivatives of benzoxazines have shown a range of biological effects, including antioxidant, anticonvulsant, antibacterial, and anticancer activities.[2][3] Therefore, it is plausible that this compound could be investigated for similar therapeutic applications.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound.
| Issue | Possible Cause | Recommended Solution |
| Compound will not dissolve in the chosen solvent. | The solvent may not be appropriate for the compound's polarity. The concentration may be too high. | 1. Consult the Qualitative Solubility Table below for recommended solvents. 2. Try gentle heating (e.g., 37-50°C) and sonication to aid dissolution. 3. Attempt to dissolve a smaller amount of the compound. |
| Precipitation occurs when adding an aqueous buffer to a stock solution in an organic solvent. | The compound is likely precipitating out of the mixed-solvent system due to lower solubility. | 1. Increase the proportion of the organic solvent in the final mixture. 2. Ensure the pH of the final solution is in the basic range to keep the carboxylic acid deprotonated and more soluble. 3. Prepare a more dilute final solution. |
| The compound appears to degrade upon heating to aid dissolution. | The compound may be thermally labile. | 1. Avoid excessive heating. Use a water bath with controlled temperature. 2. Increase dissolution time with stirring at a lower temperature. 3. Consider using a more suitable solvent that does not require heating. |
| Inconsistent results in biological assays. | Poor solubility leading to inaccurate concentrations of the active compound. | 1. Visually inspect solutions for any precipitate before use. 2. Filter the stock solution to remove any undissolved particles. 3. Perform a solubility test to determine the maximum soluble concentration in your assay medium. |
Data Presentation
Qualitative Solubility Table
The following table provides a general guideline for the expected solubility of this compound in various solvents based on the properties of structurally similar compounds.[1] Note: Experimental verification is highly recommended.
| Solvent | Solvent Type | Expected Solubility |
| Water (pH 7) | Polar Protic | Insoluble to Very Slightly Soluble |
| Aqueous NaOH (pH > 8) | Aqueous Basic | Soluble |
| Aqueous HCl (pH < 4) | Aqueous Acidic | Insoluble |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble |
| Tetrahydrofuran (THF) | Polar Aprotic | Soluble |
| Acetone | Polar Aprotic | Soluble |
| Chloroform | Non-polar | Soluble |
| Dichloromethane (DCM) | Non-polar | Soluble |
| Toluene | Non-polar | Soluble |
| Methanol | Polar Protic | Slightly Soluble to Soluble |
| Ethanol | Polar Protic | Slightly Soluble to Soluble |
| Ethyl Acetate | Moderately Polar | Soluble |
| Butanone | Polar Aprotic | Soluble |
Experimental Protocols
General Protocol for Determining Qualitative Solubility
This protocol provides a straightforward method to assess the solubility of this compound in a range of solvents.
Materials:
-
This compound
-
Selected solvents (e.g., Water, DMSO, Ethanol)
-
Small test tubes or vials
-
Vortex mixer
-
Water bath sonicator
-
Analytical balance
Procedure:
-
Weigh approximately 1-5 mg of the compound into a clean, dry test tube.
-
Add 100 µL of the selected solvent to the test tube.
-
Vortex the mixture vigorously for 30 seconds.
-
Visually inspect for undissolved solid. If the solid has dissolved, the compound is soluble at >10-50 mg/mL.
-
If the solid has not fully dissolved, add another 400 µL of the solvent (for a total of 500 µL).
-
Vortex again for 30 seconds. If the solid dissolves, the solubility is in the range of 2-10 mg/mL.
-
If the solid persists, add another 500 µL of the solvent (for a total of 1 mL).
-
Vortex for 30 seconds. If the solid dissolves, the solubility is in the range of 1-5 mg/mL.
-
If undissolved solid remains, gently heat the solution in a water bath (37-50°C) and/or sonicate for 5-10 minutes.
-
If the compound dissolves after heating/sonication, note this in your observations. If it remains insoluble, the solubility is <1 mg/mL.
-
Repeat this process for each solvent to be tested.
Visualizations
Caption: Workflow for determining compound solubility.
References
Technical Support Center: Purification of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid
This guide provides troubleshooting advice and detailed protocols for the purification of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid from common reaction byproducts and impurities.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common impurities I should expect?
A1: The most common impurities are typically unreacted starting materials, such as 4-amino-3-hydroxybenzoic acid and chloroacetic acid (or its derivatives), as well as byproducts from side reactions like oligomerization.[1][2] The formation of hyperbranched chains can also occur, particularly if diamines are present as impurities.[2]
Q2: My crude product appears oily or fails to solidify. What steps can I take?
A2: Oiling out during crystallization can happen if the compound comes out of solution above its melting point or if significant impurities are present.[3] First, try re-dissolving the material in a suitable solvent and adding a non-polar co-solvent (like hexanes) dropwise until turbidity appears, then cool slowly.[4] If this fails, an acid-base extraction is highly recommended to remove the majority of impurities before attempting recrystallization again.
Q3: An acid-base extraction gave me a low yield. What went wrong?
A3: Low recovery after an acid-base extraction can be due to several factors:
-
Incomplete Extraction: Ensure the pH of the aqueous layer is sufficiently basic (at least 2-3 pH units above the pKa of the carboxylic acid) to fully deprotonate and dissolve your product as its salt.[5]
-
Incomplete Precipitation: When acidifying to recover your product, ensure the pH is low enough (at least 2-3 pH units below the pKa) to fully protonate the carboxylate salt, causing it to precipitate.[5] Check the pH with litmus paper or a pH meter.
-
Product Solubility: If no solid forms after acidification, your product may have some solubility in the aqueous solution. In this case, you should re-extract the acidified aqueous layer with an organic solvent like ethyl acetate or dichloromethane to recover the product.
Q4: How do I choose the best purification method for my specific issue?
A4: Refer to the decision workflow below. Generally, start with the simplest effective method.
-
High Purity with Minor Discoloration: A single recrystallization should suffice.
-
Significant Neutral/Basic Impurities: An acid-base extraction is the most effective first step.[6][7]
-
Mixture of Closely Related Acidic Compounds (e.g., isomers): Flash column chromatography will likely be necessary to achieve separation.[8]
Q5: My compound streaks badly on a silica TLC plate. How can I get a clean separation by column chromatography?
A5: Streaking of acidic compounds on silica gel is common due to strong interactions with the acidic silica surface. To resolve this:
-
Add Acid to the Mobile Phase: Add a small amount of acetic acid or formic acid (e.g., 0.5-2%) to your eluent. This protonates your carboxylic acid and reduces its interaction with the silica, resulting in better peak shapes.
-
Use a More Polar Solvent System: A standard ethyl acetate/hexane system may not be sufficient. Consider adding methanol to increase the polarity of the mobile phase.[9]
-
Deactivate the Silica Gel: Before running the column, you can flush the packed silica gel with a solvent system containing a small amount of a base like triethylamine (1-3%) to neutralize the acidic sites.[10]
Data & Physicochemical Properties
Quantitative data for the target compound and a common precursor are summarized below to aid in designing separation strategies.
| Compound Name | Molecular Formula | Mol. Weight ( g/mol ) | Key Functional Groups | Expected pKa (approx.) | Solubility Profile |
| This compound[11] | C₉H₇NO₄ | 193.16 | Carboxylic Acid, Amide (Lactam) | 3.5 - 4.5 | Soluble in its basic salt form in water; soluble in polar organic solvents like DMSO, DMF. |
| 4-Amino-3-hydroxybenzoic acid | C₇H₇NO₃ | 153.14 | Carboxylic Acid, Phenol, Amine | Acid: ~4.5; Phenol: ~9.5 | Soluble in its basic salt form in water; amphoteric nature. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This method is ideal for separating the acidic product from neutral or basic impurities.[6][12]
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent, such as ethyl acetate or dichloromethane (DCM), in a separatory funnel.
-
Base Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel (approx. 1/3 of the organic layer volume).[12] Stopper the funnel and shake gently at first to release any CO₂ gas formed, venting frequently. Once pressure buildup ceases, shake vigorously.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer, which now contains the sodium salt of your carboxylic acid, into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat the base wash (steps 2-3) on the organic layer 1-2 more times to ensure complete extraction of the acidic product. Combine all aqueous extracts. The organic layer now contains neutral impurities and can be discarded.
-
Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add a concentrated acid, such as 6M HCl, dropwise while stirring until the solution becomes strongly acidic (pH ~1-2, check with pH paper).[12] Your purified product should precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove residual salts.
-
Drying: Dry the purified solid in a vacuum oven to remove residual water and solvent.
Protocol 2: Purification by Recrystallization
This protocol is used to purify the solid product obtained from the reaction or after an acid-base extraction.
-
Solvent Selection: Choose a suitable solvent or solvent pair. For polar aromatic acids, ethanol, water, or mixtures like ethanol/water or ethyl acetate/hexanes are good starting points.[3][4][13] The ideal solvent should dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to dissolve the solid completely at the solvent's boiling point.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing & Drying: Wash the crystals with a small amount of ice-cold recrystallization solvent and then dry them under vacuum.
Protocol 3: Purification by Flash Column Chromatography
Use this method for separating mixtures of compounds with similar polarities.[8]
-
Stationary Phase: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexane).
-
Mobile Phase (Eluent) Selection: Determine the best solvent system using Thin Layer Chromatography (TLC). A good system will give your target compound an Rf value of approximately 0.2-0.3.[10] For this polar, acidic compound, a gradient elution from ethyl acetate/hexane towards ethyl acetate/hexane/methanol might be effective. Add ~1% acetic acid to the eluent to improve peak shape.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like DCM). Alternatively, for poorly soluble compounds, create a solid load by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting dry powder onto the column.[10]
-
Elution: Run the column by adding the eluent to the top and applying pressure. Collect the eluting solvent in fractions.[8]
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the final product.
Visual Guides & Workflows
Caption: General purification workflow for the target compound.
Caption: Logical flow of an acid-base extraction.
Caption: Troubleshooting low yield after recrystallization.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. vernier.com [vernier.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. benchchem.com [benchchem.com]
- 10. Purification [chem.rochester.edu]
- 11. This compound | C9H7NO4 | CID 17760264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
stability of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid under different conditions
Audience: Researchers, scientists, and drug development professionals.
This guide provides technical support for researchers working with 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid, focusing on its stability under various experimental conditions. The information is presented in a question-and-answer format to address common issues and provide actionable troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What are the general storage recommendations for this compound?
For routine laboratory use, it is recommended to store this compound in a cool, dry, and dark place. Protect it from moisture and light to minimize potential degradation. For long-term storage, consider keeping it in a tightly sealed container at refrigerated temperatures (2-8 °C).
Q2: My stock solution of the compound shows a decrease in potency over time. What could be the cause?
A decrease in potency can be attributed to several factors, including hydrolysis, photodegradation, or oxidation. The stability of the compound in your chosen solvent system is a critical factor. It is advisable to prepare fresh solutions for sensitive experiments or to qualify the stability of your stock solution under your specific storage conditions (e.g., temperature, light exposure, solvent).
Q3: Are there any known incompatibilities for this compound?
Q4: What are the likely degradation pathways for this molecule?
Based on its chemical structure, which includes a benzoxazinone ring system (a cyclic amide or lactam), a carboxylic acid, and a phenolic ether, the following degradation pathways are plausible:
-
Hydrolysis: The amide bond in the lactam ring is susceptible to cleavage under both acidic and basic conditions. This would result in the opening of the oxazine ring to form an amino acid derivative.
-
Oxidation: The electron-rich aromatic ring and the nitrogen heteroatom could be susceptible to oxidation, especially in the presence of oxidizing agents or under prolonged exposure to air and light.
-
Photodegradation: Aromatic carboxylic acids can be prone to decarboxylation upon exposure to UV light. The chromophoric nature of the molecule suggests that it may absorb light, leading to photochemical degradation.
Troubleshooting Guides
Issue 1: Inconsistent results in aqueous buffers.
Possible Cause: pH-dependent hydrolysis of the lactam ring.
Troubleshooting Steps:
-
pH Screening: Assess the stability of the compound in a range of buffers with different pH values (e.g., pH 3, 5, 7, 9).
-
Time-Course Analysis: Monitor the concentration of the parent compound and the appearance of any degradation products over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Temperature Control: Perform stability studies at controlled temperatures, as hydrolysis rates are temperature-dependent.
Issue 2: Degradation observed in experiments with prolonged light exposure.
Possible Cause: Photodegradation.
Troubleshooting Steps:
-
Protect from Light: Conduct experiments in amber-colored glassware or under low-light conditions to minimize exposure.
-
Photostability Testing: Perform a formal photostability study as outlined in the experimental protocols section below. This will help quantify the extent of degradation under defined light conditions.
-
Analyze for Photodegradants: Use techniques like LC-MS to identify potential photodegradation products, such as a decarboxylated derivative.
Experimental Protocols
The following are generalized protocols for forced degradation studies, which can be adapted to investigate the stability of this compound. These studies are crucial for identifying potential degradation products and developing stability-indicating analytical methods.
Protocol 1: Hydrolytic Stability Assessment
Objective: To determine the susceptibility of the compound to hydrolysis under acidic, basic, and neutral conditions.
Methodology:
-
Solution Preparation: Prepare solutions of the compound (e.g., 1 mg/mL) in:
-
0.1 N Hydrochloric Acid (HCl)
-
Purified Water (as a neutral control)
-
0.1 N Sodium Hydroxide (NaOH)
-
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours). A parallel set of samples should be kept at a lower temperature (e.g., 4°C) as a control.
-
Sample Analysis: At each time point, withdraw an aliquot, neutralize it if necessary, and analyze by a validated stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.
Protocol 2: Oxidative Stability Assessment
Objective: To evaluate the stability of the compound in the presence of an oxidizing agent.
Methodology:
-
Solution Preparation: Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent.
-
Stress Condition: Add a solution of hydrogen peroxide (e.g., 3% v/v) to the compound's solution.
-
Incubation: Keep the solution at room temperature for a specified duration (e.g., 24 hours), protected from light.
-
Sample Analysis: Analyze the sample by HPLC to determine the extent of degradation.
Protocol 3: Photostability Assessment
Objective: To assess the impact of light exposure on the stability of the compound.
Methodology:
-
Sample Preparation: Place the solid compound and a solution of the compound in chemically inert, transparent containers.
-
Control Samples: Prepare identical samples wrapped in aluminum foil to serve as dark controls.
-
Light Exposure: Expose the samples to a light source that provides both visible and UV output, according to ICH Q1B guidelines. The overall illumination should be not less than 1.2 million lux hours, and the near-ultraviolet energy should be not less than 200 watt-hours per square meter.
-
Sample Analysis: After exposure, compare the light-exposed samples to the dark controls. Analyze for any changes in physical appearance, and quantify the parent compound and any degradation products by HPLC.
Data Presentation
For quantitative comparison of stability under different conditions, the results should be summarized in a clear tabular format.
Table 1: Summary of Forced Degradation Studies
| Stress Condition | Duration | Temperature | % Degradation | Major Degradation Products (if identified) |
| 0.1 N HCl | 48 hours | 60°C | ||
| 0.1 N NaOH | 48 hours | 60°C | ||
| Water | 48 hours | 60°C | ||
| 3% H₂O₂ | 24 hours | Room Temp | ||
| Light Exposure | As per ICH Q1B | Controlled |
Visualizations
The following diagrams illustrate the potential degradation pathways and a general workflow for stability testing.
Caption: Inferred degradation pathways of the target compound.
Caption: General workflow for forced degradation studies.
common side reactions in the synthesis of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My overall yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors throughout the two main synthetic steps: acylation and cyclization. Here’s a breakdown of potential issues and solutions:
-
Incomplete Acylation: The initial reaction of 4-amino-3-hydroxybenzoic acid with chloroacetyl chloride may not go to completion.
-
Troubleshooting:
-
Ensure the starting material is fully dissolved or adequately suspended in the reaction solvent.
-
Use a slight excess (1.05-1.1 equivalents) of chloroacetyl chloride.
-
Control the temperature during the addition of chloroacetyl chloride to prevent unwanted side reactions. A temperature range of 0-5 °C is recommended.
-
Ensure the base used (e.g., triethylamine, pyridine) is dry and added dropwise to control the reaction exotherm.
-
-
-
Inefficient Cyclization: The intramolecular cyclization to form the benzoxazine ring is a critical step that can be hampered by reaction conditions.
-
Troubleshooting:
-
The choice of base and solvent is crucial. A common system is potassium carbonate in a polar aprotic solvent like DMF or acetonitrile.
-
Elevated temperatures are typically required for cyclization. However, excessively high temperatures can lead to degradation or side reactions. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature and reaction time.
-
Ensure anhydrous conditions, as water can hydrolyze the intermediate and prevent cyclization.
-
-
-
Product Loss During Workup: The desired product may be lost during extraction and purification.
-
Troubleshooting:
-
Acid-base extraction is often used for purification. Ensure the pH is carefully adjusted during each step to maximize the precipitation or extraction of the product.
-
Recrystallization is a common final purification step. Choose a solvent system that provides good solubility at high temperatures and poor solubility at low temperatures to maximize recovery.
-
-
Q2: I am observing a significant amount of a byproduct that appears to be decarboxylated. How can I prevent this?
A2: Decarboxylation of the carboxylic acid group on the benzene ring is a common side reaction, particularly under harsh thermal or acidic conditions.
-
Mechanism of Decarboxylation: The carboxylic acid group can be lost as carbon dioxide, especially when the reaction is heated for extended periods or in the presence of strong acids.
-
Troubleshooting:
-
Temperature Control: Avoid excessive temperatures during the cyclization step. Aim for the lowest temperature at which the reaction proceeds at a reasonable rate.
-
pH Control: Maintain a basic or neutral pH during the reaction and workup as much as possible. Strong acidic conditions can promote decarboxylation.
-
Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged heating that can lead to decarboxylation of the product.
-
Q3: My final product seems to contain an isomeric impurity. What could be the source?
A3: The presence of an isomer, likely 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid, points to the use of an incorrect or impure starting material.
-
Starting Material Purity: The synthesis of this compound specifically requires 4-amino-3-hydroxybenzoic acid . If the isomeric starting material, 3-amino-4-hydroxybenzoic acid , is used, the 6-carboxylic acid isomer will be formed.
-
Troubleshooting:
-
Verify the identity and purity of the starting aminohydroxybenzoic acid using techniques like NMR spectroscopy or melting point analysis.
-
Source starting materials from a reputable supplier and confirm their specifications.
-
-
Q4: I am having trouble with the formation of polymeric or oligomeric byproducts. What causes this and how can I minimize it?
A4: Polymerization is a known side reaction in benzoxazine chemistry, which can occur through intermolecular reactions instead of the desired intramolecular cyclization.
-
Causes of Polymerization:
-
High reaction concentrations can favor intermolecular reactions.
-
Certain impurities can initiate polymerization.
-
Excessively high temperatures can promote ring-opening polymerization of the product.
-
-
Troubleshooting:
-
Reaction Concentration: Run the cyclization step at a lower concentration (high dilution) to favor the intramolecular reaction.
-
Temperature Control: As with decarboxylation, avoid unnecessarily high temperatures.
-
Purity of Intermediates: Ensure the acylated intermediate is as pure as possible before proceeding to the cyclization step.
-
Data Presentation
Table 1: Troubleshooting Summary for Common Side Reactions
| Issue | Potential Cause(s) | Recommended Actions |
| Low Overall Yield | Incomplete acylation, inefficient cyclization, product loss during workup. | Use a slight excess of acylating agent, optimize cyclization conditions (base, solvent, temperature), refine workup and purification procedures. |
| Decarboxylation | High temperature, acidic conditions. | Minimize reaction temperature and time, maintain basic or neutral pH. |
| Isomeric Impurity | Incorrect or impure starting material (use of 3-amino-4-hydroxybenzoic acid). | Verify the identity and purity of the starting 4-amino-3-hydroxybenzoic acid. |
| Polymerization/Oligomerization | High concentration, high temperature, impurities. | Employ high dilution for cyclization, use moderate temperatures, ensure purity of intermediates. |
| Incomplete Cyclization | Sub-optimal cyclization conditions (base, solvent, temperature), presence of moisture. | Screen different bases and solvents, optimize temperature, ensure anhydrous conditions. |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is a representative procedure and may require optimization based on laboratory conditions and available reagents.
Step 1: Acylation of 4-amino-3-hydroxybenzoic acid
-
Suspend 4-amino-3-hydroxybenzoic acid (1.0 eq) in a suitable aprotic solvent (e.g., dioxane, THF, or acetone) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
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Add a base (e.g., triethylamine, 2.2 eq) to the suspension and cool the mixture to 0-5 °C in an ice bath.
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Dissolve chloroacetyl chloride (1.1 eq) in the same solvent and add it dropwise to the cooled suspension over 30-60 minutes, maintaining the temperature below 10 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
Filter the reaction mixture to remove the hydrochloride salt of the base.
-
The filtrate containing the N-(4-carboxy-2-hydroxyphenyl)-2-chloroacetamide intermediate can be used directly in the next step or concentrated under reduced pressure for isolation and purification if necessary.
Step 2: Intramolecular Cyclization
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Dissolve the crude or purified N-(4-carboxy-2-hydroxyphenyl)-2-chloroacetamide intermediate in a polar aprotic solvent such as DMF or acetonitrile.
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Add a base, such as anhydrous potassium carbonate (2.0-3.0 eq).
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Heat the mixture to 80-100 °C and monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 4-8 hours.
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After completion, cool the reaction mixture to room temperature and pour it into ice-water.
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Acidify the aqueous mixture with a dilute acid (e.g., 1M HCl) to a pH of 2-3 to precipitate the crude product.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or acetic acid/water) to obtain the pure this compound.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Technical Support Center: Troubleshooting Bioassays with 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid
Disclaimer: Publicly available information on the specific biological activities and detailed bioassay protocols for 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid is limited. This guide is based on the compound's chemical properties and general principles for troubleshooting bioassays with small molecules, particularly those containing carboxylic acids.
Frequently Asked Questions (FAQs)
Q1: I am observing low potency or inconsistent results with this compound in my cell-based assay. What are the potential causes?
A1: Inconsistent results with carboxylic acid-containing compounds are often linked to issues with solubility and pH. At physiological pH (around 7.4), the carboxylic acid group is typically deprotonated, carrying a negative charge.[1][2] This increases its polarity and can lead to:
-
Poor membrane permeability: The negative charge can hinder the compound's ability to cross the lipophilic cell membrane to reach intracellular targets.[1][2]
-
Low aqueous solubility: While the salt form may be soluble, the free acid can have limited solubility in aqueous buffers, leading to precipitation and a lower effective concentration.[3][4]
-
pH-dependent activity: The ionization state of the carboxylic acid is pH-dependent. Changes in the pH of the cell culture medium can affect the compound's charge and, consequently, its activity.[5][6]
Troubleshooting Steps:
-
Verify solubility: Prepare a stock solution in an organic solvent like DMSO and observe for any precipitation upon dilution into your aqueous assay buffer.[3]
-
Control pH: Ensure your cell culture medium is properly buffered (e.g., with bicarbonate or HEPES) and the incubator's CO₂ levels are stable to maintain a consistent physiological pH.[7][8][9]
-
Consider serum protein binding: Components in fetal bovine serum (FBS) can bind to small molecules, reducing their free concentration. Consider performing assays in low-serum or serum-free conditions if your cells can tolerate it.
Q2: How can I improve the cellular uptake of this compound?
A2: If poor cell permeability is suspected, several strategies can be employed:
-
Permeabilization: For endpoint assays where cell viability is not a concern, consider using a mild permeabilizing agent to facilitate compound entry.
-
Prodrug approach: Masking the carboxylic acid as an ester can create a more lipophilic prodrug that can more easily cross the cell membrane. The ester is then cleaved by intracellular esterases to release the active carboxylic acid.[2]
-
Formulation optimization: The use of certain excipients or delivery vehicles may enhance solubility and cellular uptake, although this requires significant formulation development.
Q3: My compound appears to be cytotoxic at higher concentrations, which may be confounding my assay results. How can I address this?
A3: The carboxylic acid moiety can contribute to cytotoxicity, potentially by disrupting cell membranes.[10]
-
Determine the cytotoxic concentration range: Run a preliminary cell viability assay (e.g., MTT, XTT) to determine the concentration range at which the compound is cytotoxic.[11][12]
-
Perform assays below the cytotoxic threshold: Once the cytotoxic range is established, perform your functional assays at concentrations that do not significantly impact cell viability.
-
Use orthogonal assays: Confirm your findings with multiple, mechanistically different assays to ensure the observed effects are not due to non-specific cytotoxicity.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₇NO₄ | [13][14] |
| Molecular Weight | 193.16 g/mol | [13][14] |
| CAS Number | 214848-62-1 | [13][14] |
| Predicted XLogP3 | 0.4 | [13][15] |
| Hydrogen Bond Donor Count | 2 | [13][15] |
| Hydrogen Bond Acceptor Count | 4 | [13][15] |
Note: This data is computationally predicted or sourced from chemical databases and should be experimentally verified.
Experimental Protocols
Hypothetical Experimental Protocol: Cell Viability (MTT) Assay
This protocol provides a general framework for assessing the effect of this compound on cell viability.
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[12]
-
-
Compound Preparation and Treatment:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).[16]
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is consistent and non-toxic to the cells (typically ≤ 0.5%).
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include vehicle control (medium with the same final DMSO concentration) and positive control (a known cytotoxic agent) wells.[11]
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[12]
-
-
MTT Assay:
-
Add MTT reagent to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[17]
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[17]
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
Mandatory Visualizations
Signaling Pathways and Workflows
Caption: A logical workflow for troubleshooting common issues in bioassays.
Caption: A generalized workflow for conducting a cell-based bioassay.
References
- 1. benchchem.com [benchchem.com]
- 2. Fast Release of Carboxylic Acid inside Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. The Impact of pH on Cell Culture Media - HuanKai Group - HuanKai Group [huankaigroup.com]
- 7. Understanding pH and Osmolality in Cell Culture Media – Captivate Bio [captivatebio.com]
- 8. scientificbio.com [scientificbio.com]
- 9. americanlaboratory.com [americanlaboratory.com]
- 10. Frontiers | Understanding biocatalyst inhibition by carboxylic acids [frontiersin.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. This compound | C9H7NO4 | CID 17760264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. calpaclab.com [calpaclab.com]
- 15. 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid | C9H7NO4 | CID 706121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
optimizing reaction conditions for the synthesis of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid
This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid. It provides troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and optimized reaction conditions.
Troubleshooting and Optimization Guide
This section addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of N-(4-carboxy-2-hydroxyphenyl)-2-chloroacetamide (Intermediate) | 1. Incomplete dissolution of 4-amino-3-hydroxybenzoic acid. 2. Deactivation of chloroacetyl chloride by moisture. 3. Incorrect pH for the reaction. 4. Inefficient precipitation of the product. | 1. Ensure the starting material is fully dissolved in the aqueous base before adding chloroacetyl chloride. Gentle warming may be necessary. 2. Use freshly opened or distilled chloroacetyl chloride. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Maintain a basic pH during the acylation to ensure the amino group is sufficiently nucleophilic. Monitor and adjust the pH as needed. 4. After acidification, cool the reaction mixture to 0-5 °C to maximize precipitation. |
| Low or No Yield of Final Product (Cyclization Step) | 1. Incorrect base for cyclization. 2. Reaction temperature is too low. 3. Competing intermolecular reactions (polymerization). 4. Hydrolysis of the lactam ring in the product. | 1. Use a non-nucleophilic base like sodium acetate or a mild inorganic base such as potassium carbonate. Strong nucleophilic bases can lead to side reactions. 2. The intramolecular cyclization often requires heating. Refluxing in a suitable solvent like ethanol or isopropanol is typically effective. 3. Maintain dilute reaction conditions to favor the intramolecular cyclization over intermolecular polymerization. 4. Avoid strongly basic conditions during workup and purification, as the benzoxazinone ring can be susceptible to hydrolytic cleavage. |
| Presence of Impurities in the Final Product | 1. Unreacted starting materials or intermediate. 2. Formation of polymeric byproducts. 3. O-acylation of the phenolic hydroxyl group. | 1. Optimize reaction times and temperatures for both steps. Monitor reaction progress by TLC or LC-MS. 2. Ensure efficient stirring and maintain appropriate reaction concentrations. Purify the final product by recrystallization from a suitable solvent system (e.g., ethanol/water). 3. Add the chloroacetyl chloride slowly at a low temperature to favor N-acylation over O-acylation. |
| Product is Difficult to Purify | 1. Product is contaminated with inorganic salts. 2. Product is an amorphous solid or an oil. | 1. Wash the crude product thoroughly with cold water to remove any inorganic salts before recrystallization. 2. Attempt recrystallization from various solvent systems. If recrystallization is unsuccessful, column chromatography on silica gel may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and efficient method is a two-step synthesis starting from 4-amino-3-hydroxybenzoic acid. The first step involves the N-acylation of the starting material with chloroacetyl chloride to form the intermediate, N-(4-carboxy-2-hydroxyphenyl)-2-chloroacetamide. The second step is an intramolecular Williamson ether synthesis (cyclization) of this intermediate, typically promoted by a mild base, to yield the final product.
Q2: Why is my final product showing poor solubility?
A2: this compound has limited solubility in many common organic solvents at room temperature due to its rigid, planar structure and the presence of both a carboxylic acid and a lactam. It is typically soluble in polar aprotic solvents like DMSO and DMF, and can be dissolved in aqueous base. For purification by recrystallization, mixed solvent systems or hot solvents are often required.
Q3: Can I use a different acylating agent instead of chloroacetyl chloride?
A3: Yes, other reagents like ethyl chloroacetate can be used. However, this would necessitate an additional hydrolysis step to convert the resulting ester to the desired carboxylic acid. Care must be taken during this hydrolysis, as strongly basic conditions can lead to the cleavage of the benzoxazinone ring.
Q4: What are the key reaction parameters to control for a high yield?
A4: For the N-acylation step, controlling the temperature (keeping it low initially) and maintaining a basic pH are crucial. For the cyclization step, the choice of a non-nucleophilic base and an appropriate reaction temperature to ensure a sufficient reaction rate without promoting decomposition are key.
Q5: How can I monitor the progress of the reactions?
A5: Both reaction steps can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC, a mobile phase of ethyl acetate/hexanes with a small amount of acetic acid can be effective for visualizing the carboxylic acid-containing compounds.
Data Presentation: Optimization of Reaction Conditions
The following table summarizes typical reaction conditions and expected yields for the synthesis of this compound.
| Step | Reagents & Conditions | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1. N-Acylation | 4-amino-3-hydroxybenzoic acid, Chloroacetyl chloride, Sodium hydroxide | Water/Acetone | 0-5, then RT | 2-4 | 85-95 |
| 2. Cyclization | N-(4-carboxy-2-hydroxyphenyl)-2-chloroacetamide, Sodium acetate | Ethanol | Reflux | 4-8 | 70-85 |
Experimental Protocols
Step 1: Synthesis of N-(4-carboxy-2-hydroxyphenyl)-2-chloroacetamide
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-amino-3-hydroxybenzoic acid (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (2.2 eq) at room temperature.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add chloroacetyl chloride (1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford N-(4-carboxy-2-hydroxyphenyl)-2-chloroacetamide as a solid.
Step 2: Synthesis of this compound
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend N-(4-carboxy-2-hydroxyphenyl)-2-chloroacetamide (1.0 eq) and sodium acetate (3.0 eq) in ethanol.
-
Heat the mixture to reflux and maintain for 4-8 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Add water to the residue and acidify to pH 2-3 with concentrated hydrochloric acid.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the cyclization step.
how to prevent the degradation of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The degradation of this compound can be primarily attributed to several factors, including:
-
Hydrolysis: The amide (lactam) bond within the benzoxazine ring is susceptible to cleavage under strong acidic or basic conditions.
-
Thermal Stress: Elevated temperatures can lead to decarboxylation of the carboxylic acid group and potential cleavage of the oxazine ring. Polybenzoxazines, which are polymers derived from benzoxazines, are known to undergo thermal degradation at elevated temperatures.[1][2]
-
Photodegradation: Exposure to ultraviolet (UV) or high-energy visible light can induce photochemical reactions that may lead to the breakdown of the molecule.
-
Oxidation: The presence of strong oxidizing agents can lead to the oxidation of the benzoxazine ring system.
Q2: How should I properly store this compound to ensure its stability?
A2: To ensure the long-term stability of this compound, it is recommended to store it as a solid in a cool, dark, and dry place.[3] For optimal preservation, store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen and moisture.
Q3: Can I dissolve this compound in aqueous solutions? What are the stability considerations?
A3: While dissolution in aqueous solutions may be necessary for certain experiments, it is crucial to consider the pH of the solution. Both highly acidic and highly alkaline conditions can promote the hydrolysis of the lactam ring. It is advisable to use buffers to maintain a neutral pH (around 7.0) to minimize degradation. For a related compound, levofloxacin, which has a benzoxazine core, the electrochemical oxidation is influenced by pH, with optimal stability observed around pH 7.0.[4]
Q4: Are there any solvents I should avoid when working with this compound?
A4: Avoid using solvents that contain reactive impurities, such as peroxides in aged ethers, which could lead to oxidation. Additionally, highly acidic or basic non-aqueous solvents could also contribute to degradation over time. It is best to use high-purity, anhydrous solvents when preparing solutions for long-term storage.
Troubleshooting Guide
Issue: I am observing a loss of potency or the appearance of unknown peaks in my analytical chromatogram (e.g., HPLC, LC-MS) over time.
This issue is likely due to the degradation of this compound. The following troubleshooting workflow can help identify the cause and implement corrective actions.
Experimental Protocols
Protocol for Assessing Compound Stability in Different Buffer Systems
-
Objective: To determine the optimal pH for the stability of this compound in aqueous solutions.
-
Materials:
-
This compound
-
Phosphate buffer (pH 5.0, 7.0)
-
Borate buffer (pH 9.0)
-
High-purity water
-
HPLC or LC-MS system
-
-
Procedure:
-
Prepare stock solutions of the compound in a suitable organic solvent (e.g., DMSO).
-
Dilute the stock solution into each of the buffer systems to a final concentration of 10 µM.
-
Immediately analyze a sample from each buffer system at time zero (T=0) using a validated HPLC or LC-MS method to determine the initial peak area of the parent compound.
-
Incubate the remaining solutions at a controlled temperature (e.g., room temperature or 37°C).
-
Analyze samples from each buffer at regular time intervals (e.g., 1, 4, 8, 24 hours).
-
Calculate the percentage of the remaining parent compound at each time point relative to the T=0 sample.
-
-
Data Analysis: Plot the percentage of the remaining compound against time for each buffer system to determine the pH at which the compound is most stable.
Data Presentation
Table 1: Hypothetical Stability of this compound under Various Conditions
| Condition | Parameter | Value | Stability Outcome (% remaining after 24h) |
| pH | 5.0 (Acetate Buffer) | - | 85% |
| 7.0 (Phosphate Buffer) | - | 98% | |
| 9.0 (Borate Buffer) | - | 70% | |
| Temperature | 4°C | - | >99% |
| 25°C (Room Temperature) | - | 95% | |
| 50°C | - | 60% | |
| Light Exposure | Dark | - | >99% |
| Ambient Light | - | 90% | |
| UV Light (254 nm) | - | 40% |
Note: This table presents hypothetical data for illustrative purposes. Actual stability should be determined experimentally.
Visualizations
Caption: Troubleshooting workflow for identifying the cause of degradation.
Caption: Potential degradation pathways of the compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Review on the Accelerated and Low-Temperature Polymerization of Benzoxazine Resins: Addition Polymerizable Sustainable Polymers | MDPI [mdpi.com]
- 3. calpaclab.com [calpaclab.com]
- 4. Highly Sensitive Electrochemical Detection of Levofloxacin Using a Mn (III)-Porphyrin Modified ITO Electrode | MDPI [mdpi.com]
interpreting NMR and mass spectrometry data of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid
Technical Support Center: 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid
Predicted Spectral Data
The following tables summarize the predicted NMR and MS data for this compound. These values serve as a reference for researchers to compare against their experimental results.
Molecular Structure:
(Note: Atom labels are for NMR assignment purposes in the tables below)
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|---|---|
| H-l (COOH) | 12.0 - 13.5 | Broad Singlet | 1H | N/A | Carboxylic acid proton |
| H-e (NH) | 10.5 - 11.5 | Singlet | 1H | N/A | Amide proton |
| H-h | ~7.8 | Doublet | 1H | ~2.0 | Aromatic proton, ortho to COOH |
| H-j | ~7.7 | Doublet of Doublets | 1H | ~8.5, 2.0 | Aromatic proton, meta to COOH |
| H-k | ~7.0 | Doublet | 1H | ~8.5 | Aromatic proton, ortho to O |
| H-g | ~4.6 | Singlet | 2H | N/A | Methylene protons (-O-CH₂-) |
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Carbon Label | Predicted Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| C-n (C=O) | ~167 | Carboxylic acid carbonyl |
| C-f (C=O) | ~165 | Amide carbonyl |
| C-b | ~145 | Aromatic C, attached to O |
| C-c | ~140 | Aromatic C, attached to N |
| C-m | ~128 | Aromatic C, attached to COOH |
| C-j | ~125 | Aromatic CH |
| C-h | ~120 | Aromatic CH |
| C-k | ~117 | Aromatic CH |
| C-a | ~115 | Aromatic C, fused |
| C-i | ~114 | Aromatic C, fused |
| C-g (-CH₂-) | ~67 | Methylene carbon (-O-CH₂-) |
Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z Value | Predicted Identity | Fragmentation Pathway |
|---|---|---|
| 193 | [M]⁺ | Molecular Ion |
| 176 | [M - OH]⁺ | Loss of hydroxyl radical from COOH |
| 148 | [M - COOH]⁺ | Loss of carboxyl group |
| 120 | [M - COOH - CO]⁺ | Subsequent loss of carbon monoxide |
Experimental Protocols
1. NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is recommended as it is typically effective at dissolving carboxylic acids and allows for the observation of exchangeable protons (NH and COOH).
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Acquire a one-dimensional ¹³C NMR spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ signals.
-
To confirm assignments, 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) are highly recommended.
-
To confirm the identity of the carboxylic acid proton, add a drop of D₂O to the NMR tube and re-acquire the ¹H spectrum. The signal corresponding to the COOH proton should disappear or significantly diminish.[1][2]
-
2. Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Data Acquisition (ESI-MS):
-
Electrospray ionization (ESI) is a suitable method for this polar molecule.
-
Infuse the sample solution directly into the mass spectrometer or inject it via an HPLC system.
-
Acquire spectra in both positive and negative ion modes to determine which provides a better signal for the molecular ion ([M+H]⁺ at m/z 194 or [M-H]⁻ at m/z 192).
-
Perform tandem MS (MS/MS) on the parent ion to induce fragmentation and aid in structure confirmation.
-
Troubleshooting and FAQs
Question: The signal for my carboxylic acid proton (~12-13 ppm) is very broad or is missing entirely. What could be the cause?
Answer: This is a common issue when working with carboxylic acids.[3]
-
Chemical Exchange: The acidic proton can rapidly exchange with residual water in the NMR solvent.[4] Solvents like DMSO-d₆ are hygroscopic and can absorb moisture from the air, which broadens the signal.
-
Deuterium Exchange: If your solvent contains traces of D₂O, the -COOH proton can be replaced by deuterium, which is not observed in ¹H NMR, causing the signal to disappear.[5]
-
Troubleshooting Steps:
-
Ensure your NMR solvent is as dry as possible. Use a freshly opened ampule or a bottle stored over molecular sieves.
-
To confirm if the broad signal is indeed the acid proton, intentionally add a drop of D₂O to your sample. If the peak disappears, it confirms the assignment.[1]
-
Run the sample at a lower temperature. This can sometimes slow down the exchange rate and result in a sharper peak.
-
Question: In my mass spectrum, I don't see the molecular ion peak at m/z 193.
Answer: The molecular ion peak's intensity can vary depending on the ionization technique and the stability of the molecule.
-
Fragmentation: In Electron Ionization (EI), the molecular ion can be unstable and fragment immediately, leading to a very weak or absent M⁺ peak. Aromatic carboxylic acids, however, typically show a prominent molecular ion.[1][6]
-
Ionization Method: If using EI, consider a softer ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI). In ESI, you should look for the protonated molecule [M+H]⁺ at m/z 194 or the deprotonated molecule [M-H]⁻ at m/z 192.
-
Instrument Contamination: A contaminated ion source can lead to poor signal intensity or ion suppression.[7] Ensure the instrument is clean and properly calibrated.
Question: My aromatic signals in the ¹H NMR are not well-resolved or have unexpected splitting patterns.
Answer:
-
Solvent Effects: The choice of solvent can influence the chemical shifts of aromatic protons. Ensure you are comparing your spectrum to literature or predicted values in the same solvent.
-
Second-Order Effects: If the chemical shifts of two coupling protons are very close, it can lead to complex, non-first-order splitting patterns (e.g., "roofing"). This can sometimes occur in aromatic systems. Using a higher-field NMR spectrometer (e.g., 600 MHz vs 400 MHz) can often improve resolution and simplify these patterns.
-
Purity: The presence of impurities with signals in the aromatic region can complicate the spectrum. Check the purity of your sample using another method, such as LC-MS.
Question: The baseline of my mass spectrum is very noisy, making it difficult to identify small peaks.
Answer: A noisy baseline can be caused by several factors.[7]
-
Sample Purity: Impurities in the sample can create a high chemical background.
-
Solvent Quality: Use high-purity, LC-MS grade solvents to minimize background noise.
-
Instrument Settings: The detector settings (e.g., gain) can be optimized to reduce noise while maintaining sensitivity for your analyte.
-
Chromatography: If using LC-MS, optimizing the chromatographic separation can help resolve your analyte from background ions, improving the signal-to-noise ratio.
Visualized Workflows
The following diagrams illustrate the logical workflow for data interpretation and troubleshooting.
Caption: Logical workflow for structure elucidation.
Caption: Troubleshooting missing COOH proton in ¹H NMR.
References
Technical Support Center: Scaling Up the Production of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid
Welcome to the technical support center for the synthesis and scale-up of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during the production of this compound.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and direct synthetic pathway involves a two-step process starting from 3-amino-4-hydroxybenzoic acid. The first step is the N-acylation of the amino group with chloroacetyl chloride to form the intermediate, N-(2-carboxy-5-hydroxyphenyl)-2-chloroacetamide. The second step is an intramolecular Williamson ether synthesis (cyclization) to yield the final product.
Q2: I am observing low yields during the N-acylation step. What are the potential causes?
Low yields in the acylation of 3-amino-4-hydroxybenzoic acid can be attributed to several factors:
-
Poor solubility of the starting material: 3-Amino-4-hydroxybenzoic acid has limited solubility in many common organic solvents.
-
Side reactions: The presence of three reactive functional groups (amine, phenol, and carboxylic acid) can lead to undesired side reactions. For instance, the hydroxyl group can also be acylated.
-
Reaction conditions: Suboptimal temperature, pH, or reaction time can lead to incomplete conversion or degradation of the product.
Q3: The intramolecular cyclization is not proceeding to completion. What can I do?
Incomplete cyclization can be a significant hurdle. Consider the following troubleshooting steps:
-
Base selection: The choice of base is critical. A base that is too strong can lead to side reactions, while a base that is too weak may not facilitate the reaction efficiently. Common bases for this type of cyclization include potassium carbonate, sodium carbonate, and triethylamine.
-
Solvent: The solvent plays a crucial role in the reaction rate and yield. Polar aprotic solvents like DMF or DMSO are often used to facilitate this type of reaction.
-
Temperature: Increasing the reaction temperature can often drive the reaction to completion, but it may also promote the formation of impurities. Careful optimization is necessary.
Q4: I am facing difficulties in purifying the final product. What are the recommended methods?
The carboxylic acid functionality of the target molecule makes it polar and acidic, which can complicate purification.
-
Recrystallization: This is often the most effective method for purifying the final product on a larger scale. A suitable solvent system needs to be identified through small-scale trials.
-
Acid-base extraction: The acidic nature of the product can be exploited. The crude product can be dissolved in a basic aqueous solution, washed with an organic solvent to remove non-acidic impurities, and then precipitated by acidifying the aqueous layer.
-
Column chromatography: While effective at the lab scale, it can be challenging and costly to scale up. If necessary, a polar stationary phase like silica gel with a suitable polar eluent system can be used.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Low Yield in N-Acylation | Poor solubility of 3-amino-4-hydroxybenzoic acid. | Use a co-solvent system (e.g., THF/water) or a polar aprotic solvent like DMF. |
| Competitive acylation of the hydroxyl group. | Protect the hydroxyl group prior to acylation, or carefully control the reaction conditions (e.g., low temperature, slow addition of acylating agent). | |
| Hydrolysis of chloroacetyl chloride. | Ensure anhydrous reaction conditions. Use freshly distilled chloroacetyl chloride. | |
| Incomplete Cyclization | Ineffective base. | Screen different bases (e.g., K2CO3, Na2CO3, Cs2CO3, TEA). The choice of base can significantly impact the reaction outcome. |
| Low reaction temperature. | Gradually increase the reaction temperature while monitoring for product degradation by TLC or LC-MS. | |
| Steric hindrance. | This is less likely for this specific molecule but can be a factor in related derivatives. Consider using a stronger base or higher temperatures. | |
| Formation of Impurities | Dimerization or polymerization. | Use a higher dilution of the reaction mixture to favor intramolecular cyclization over intermolecular reactions. |
| Decarboxylation. | Avoid excessively high temperatures, especially under acidic or basic conditions. | |
| Product Isolation Issues | Product is too soluble in the workup solvent. | After quenching the reaction, adjust the pH to the isoelectric point of the carboxylic acid to minimize its solubility in the aqueous phase before extraction. |
| Emulsion formation during extraction. | Add brine to the aqueous layer to break the emulsion. |
Experimental Protocols
Step 1: Synthesis of N-(2-carboxy-5-hydroxyphenyl)-2-chloroacetamide
This protocol is based on general procedures for the acylation of aromatic amines.
Materials:
-
3-Amino-4-hydroxybenzoic acid
-
Chloroacetyl chloride
-
Tetrahydrofuran (THF), anhydrous
-
Triethylamine (TEA) or another suitable base
-
Hydrochloric acid (1M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Ethyl acetate
-
Magnesium sulfate, anhydrous
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a nitrogen inlet, suspend 3-amino-4-hydroxybenzoic acid (1.0 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethylamine (1.1 eq) to the suspension and stir for 15 minutes.
-
Slowly add a solution of chloroacetyl chloride (1.05 eq) in anhydrous THF to the reaction mixture via the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
Quench the reaction by slowly adding water.
-
Adjust the pH to ~2 with 1M HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Synthesis of this compound (Intramolecular Cyclization)
This protocol is based on general procedures for intramolecular Williamson ether synthesis.
Materials:
-
N-(2-carboxy-5-hydroxyphenyl)-2-chloroacetamide
-
Potassium carbonate (K2CO3) or another suitable base
-
Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (1M)
-
Water
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve the crude N-(2-carboxy-5-hydroxyphenyl)-2-chloroacetamide (1.0 eq) in anhydrous DMF.
-
Add potassium carbonate (2.0-3.0 eq) to the solution.
-
Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, or until TLC/LC-MS analysis indicates the completion of the reaction.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Acidify the mixture to pH 2-3 with 1M HCl to precipitate the product.
-
Filter the precipitate and wash it thoroughly with water.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid/water).
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes based on literature for analogous reactions. These values should be optimized for the specific scale and equipment used.
| Parameter | N-Acylation Step | Intramolecular Cyclization Step |
| Starting Material | 3-Amino-4-hydroxybenzoic acid | N-(2-carboxy-5-hydroxyphenyl)-2-chloroacetamide |
| Key Reagents | Chloroacetyl chloride, Triethylamine | Potassium carbonate |
| Solvent | THF | DMF |
| Temperature | 0 °C to Room Temperature | 80-100 °C |
| Reaction Time | 2-4 hours | 4-8 hours |
| Typical Yield | 70-85% | 60-80% |
Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for addressing low reaction yields.
Validation & Comparative
Confirming the Structure of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid: An Analytical Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for confirming the chemical structure of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid. Due to the limited availability of published experimental data for this specific compound, this guide presents a combination of predicted analytical data, a comparative analysis with its known isomer, 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid, and detailed experimental protocols for structural verification using key analytical techniques.
Structural Elucidation Workflow
The confirmation of the structure of a synthesized organic molecule like this compound is a multi-step process. It involves a series of analytical techniques that provide complementary information to build a conclusive structural assignment. The typical workflow is outlined below.
Caption: Workflow for the synthesis, purification, and structural confirmation of a target compound.
Comparative Analytical Data
To aid in the structural confirmation, the following tables present a comparison of predicted data for this compound and available experimental data for its isomer, the 6-carboxylic acid derivative.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~11.0 - 13.0 | Singlet (broad) | 1H | -COOH |
| ~10.8 | Singlet | 1H | -NH |
| ~7.7 - 7.9 | Multiplet | 2H | Aromatic CH |
| ~7.0 - 7.2 | Doublet | 1H | Aromatic CH |
| 4.68 | Singlet | 2H | -O-CH₂- |
Note: Predicted values are generated using cheminformatic tools and should be used as a guide for experimental data interpretation.
Table 2: Experimental ¹H NMR Data for 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 10.88 | Singlet | 1H | -NH |
| 7.64 | Doublet of doublets | 1H | Aromatic CH |
| 7.50 | Doublet | 1H | Aromatic CH |
| 6.96 | Doublet | 1H | Aromatic CH |
| 4.64 | Singlet | 2H | -O-CH₂- |
Source: PubChem CID 706121.[1]
Table 3: Predicted ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~167 | C=O (Carboxylic Acid) |
| ~165 | C=O (Amide) |
| ~145 | Aromatic C-O |
| ~130 | Aromatic C-COOH |
| ~125 | Aromatic CH |
| ~122 | Aromatic C-N |
| ~118 | Aromatic CH |
| ~116 | Aromatic CH |
| ~68 | -O-CH₂- |
Note: Predicted values are generated using cheminformatic tools and should be used as a guide for experimental data interpretation.
Table 4: Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| 3200-2500 (broad) | O-H stretch (Carboxylic Acid) |
| ~3200 | N-H stretch (Amide) |
| ~1720-1680 | C=O stretch (Carboxylic Acid) |
| ~1680-1640 | C=O stretch (Amide) |
| ~1600-1450 | C=C stretch (Aromatic) |
| ~1250 | C-O stretch (Ether) |
Table 5: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Peaks (m/z) |
| This compound | C₉H₇NO₄ | 193.16 | Expected: 193 (M+), 176, 148, 120 |
| 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid | C₉H₇NO₄ | 193.16 | Experimental: 193, 164, 126.[1] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.
-
Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
-
Data Analysis: Integrate the proton signals and determine their multiplicities (singlet, doublet, triplet, etc.). Assign peaks to the corresponding protons and carbons in the proposed structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Protocol:
-
Sample Preparation:
-
Solid (ATR): Place a small amount of the powdered sample directly on the ATR crystal.
-
Solid (KBr pellet): Mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a thin pellet.
-
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition:
-
Record the spectrum over a range of 4000-400 cm⁻¹.
-
Perform a background scan prior to the sample scan.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify the characteristic absorption bands for the expected functional groups (e.g., O-H, N-H, C=O, C=C, C-O).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Protocol:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Gas Chromatography-Mass Spectrometry - GC-MS with electron impact ionization).
-
Data Acquisition:
-
ESI-MS: Infuse the sample solution directly into the ion source. Acquire the mass spectrum in both positive and negative ion modes.
-
GC-MS: Inject the sample onto a GC column to separate it from any impurities before it enters the mass spectrometer.
-
-
Data Analysis: Identify the molecular ion peak (M⁺ or [M+H]⁺ or [M-H]⁻) to confirm the molecular weight. Analyze the fragmentation pattern to identify characteristic losses that support the proposed structure.
Logical Framework for Structural Confirmation
The following diagram illustrates the logical process of using the data from these techniques to confirm the structure.
Caption: Logical flow for confirming a chemical structure using analytical data.
By systematically applying these analytical techniques and comparing the acquired data with predicted values and data from known isomers, researchers can confidently confirm the structure of this compound.
References
A Comparative Analysis of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid and Other Benzoxazine Derivatives in Biological Activity
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the biological activities of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid and its derivatives against other classes of benzoxazine compounds. This analysis is supported by experimental data from peer-reviewed studies, detailing the therapeutic potential of these scaffolds in various domains, including ion channel modulation, anti-inflammatory, and antimicrobial applications.
The benzoxazine core is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide range of biologically active compounds. This guide focuses on the 1,4-benzoxazine derivative, this compound, and its analogues, primarily recognized for their potent inhibition of the sodium-hydrogen exchanger (NHE-1). For a comprehensive perspective, their activity is compared with other notable benzoxazine derivatives, including 2H-1,4-benzoxazin-3(4H)-ones known for their anti-inflammatory properties and 1,3-benzoxazines, which have been explored for their antimicrobial potential.
Quantitative Comparison of Biological Activities
The following tables summarize the quantitative data on the biological activities of different benzoxazine derivatives, providing a basis for their comparative evaluation.
Table 1: Na+/H+ Exchanger (NHE-1) Inhibitory Activity of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carbonyl Guanidine Derivatives
| Compound ID | R1 | R2 | IC50 (µM)[1] |
| 3a | H | H | 1.3 |
| 3q | Ethyl | Isopropyl | 0.036 |
| 3r | Ethyl | Isopropyl | 0.041 |
| 3s | Ethyl | Ethyl | 0.065 |
| 3t | Ethyl | Ethyl | 0.073 |
Table 2: Anti-inflammatory Activity of 2H-1,4-benzoxazin-3(4H)-one Derivatives
| Compound ID | Substituent | Inhibition of NO production (%) at 10 µM |
| e2 | 1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl | 75.3 |
| e16 | 1-(4-methylbenzyl)-1H-1,2,3-triazol-4-yl | 78.9 |
| e20 | 1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl | 76.8 |
| Resveratrol (Positive Control) | - | 57.98 (at 20 µM) |
Note: Data is derived from a study on LPS-induced BV-2 microglial cells.
Table 3: Antimicrobial Activity of Benzoxazine Derivatives
| Compound Class | Derivative | Test Organism | MIC (µg/mL) | Reference |
| Benzoxazine-6-sulfonamide | 1a | S. aureus | 31.25 | [2] |
| Benzoxazine-6-sulfonamide | 1b | E. coli | 62.5 | [2] |
| Benzoxazine-6-sulfonamide | 2c | C. albicans | 31.25 | [2] |
| 2H-benzo[b][3][4]oxazin-3(4H)-one derivative | 4e | S. aureus | Not specified (highest activity) | [5] |
| 1,3-Benzoxazine derivative | Compound with 4-NO2 substituent | E. coli | Good to excellent activity | [6] |
Signaling Pathways and Experimental Workflows
Visual representations of key biological pathways and experimental procedures are provided below to facilitate a deeper understanding of the mechanisms of action and methodologies.
Caption: Mechanism of Na+/H+ Exchanger-1 (NHE-1) Inhibition.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. Synthesis and antimicrobial activity of novel benzoxazine sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 4. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 5. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ikm.org.my [ikm.org.my]
comparison of different synthetic routes for 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two principal synthetic routes for 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid, a key intermediate in the development of various pharmaceutical agents. The routes are evaluated based on starting materials, reaction conditions, and overall efficiency, supported by detailed experimental protocols and visual pathway diagrams.
Introduction
This compound is a crucial building block in medicinal chemistry. Its synthesis is pivotal for the development of novel therapeutics. This document outlines and compares two common synthetic strategies, both of which converge on the key intermediate, 4-amino-3-hydroxybenzoic acid. The comparison aims to assist researchers in selecting the most suitable method based on available resources and desired outcomes.
Comparison of Synthetic Routes
The two primary routes to synthesize this compound are distinguished by their initial starting materials for the preparation of the common intermediate, 4-amino-3-hydroxybenzoic acid.
Route 1: Starts from 3-hydroxy-4-nitrobenzoic acid. Route 2: Commences with 3-nitro-4-chlorobenzoic acid.
Both pathways then proceed with the cyclization of 4-amino-3-hydroxybenzoic acid to yield the final product.
Data Presentation
| Parameter | Route 1 | Route 2 |
| Starting Material | 3-Hydroxy-4-nitrobenzoic acid | 3-Nitro-4-chlorobenzoic acid |
| Intermediate Synthesis Method | Catalytic Hydrogenation or Chemical Reduction | Nucleophilic Aromatic Substitution followed by Reduction |
| Key Intermediate | 4-Amino-3-hydroxybenzoic acid | 4-Amino-3-hydroxybenzoic acid |
| Cyclization Reagent | Chloroacetyl chloride | Chloroacetyl chloride |
| Overall Yield (Intermediate) | Good to Excellent | High |
| Reaction Conditions (Intermediate) | Mild to Moderate (Hydrogenation) / Harsh (Sn/HCl) | Moderate to High Temperature and Pressure |
| Reagent Hazards | Flammable gas (H2), Strong acids | Strong acids and bases |
| Scalability | Generally good, catalyst handling on a large scale can be a concern. | Readily scalable. |
Experimental Protocols
Route 1: From 3-Hydroxy-4-nitrobenzoic acid
Step 1a: Synthesis of 4-amino-3-hydroxybenzoic acid via Catalytic Hydrogenation
-
Materials: 3-hydroxy-4-nitrobenzoic acid, Methanol, Palladium on carbon (10% Pd/C).
-
Procedure: 3-hydroxy-4-nitrobenzoic acid is dissolved in methanol in a suitable hydrogenation vessel. A catalytic amount of 10% Pd/C is added to the solution. The vessel is then placed under a hydrogen atmosphere (typically 1-4 atm) and stirred at room temperature until the reaction is complete (monitored by TLC or HPLC). Upon completion, the catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure to yield 4-amino-3-hydroxybenzoic acid.
Step 1b: Synthesis of 4-amino-3-hydroxybenzoic acid via Chemical Reduction
-
Materials: 3-hydroxy-4-nitrobenzoic acid, Tin (Sn) powder, Concentrated Hydrochloric Acid (HCl).
-
Procedure: To a suspension of 3-hydroxy-4-nitrobenzoic acid in water, an excess of tin powder and concentrated hydrochloric acid are added. The mixture is heated (e.g., on a water bath) with stirring. After the reaction is complete, the mixture is cooled, and the resulting tin salts are precipitated. The precipitate is filtered, and the filtrate is treated to remove dissolved tin. The pH of the solution is then adjusted to precipitate the 4-amino-3-hydroxybenzoic acid, which is collected by filtration, washed with cold water, and dried.
Step 2: Synthesis of this compound
-
Materials: 4-amino-3-hydroxybenzoic acid, Chloroacetyl chloride, an appropriate solvent (e.g., dioxane, acetic acid), and a base (e.g., sodium acetate).
-
Procedure: 4-amino-3-hydroxybenzoic acid is dissolved in a suitable solvent. Chloroacetyl chloride is added dropwise to the stirred solution at a controlled temperature (e.g., 0-5 °C). After the addition, the reaction mixture is stirred at room temperature or gently heated to promote cyclization. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is poured into cold water to precipitate the product. The crude product is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol/water).
Route 2: From 3-Nitro-4-chlorobenzoic acid
Step 1: Synthesis of 3-Nitro-4-hydroxybenzoic acid
-
Materials: 3-nitro-4-chlorobenzoic acid, Sodium hydroxide (NaOH), Water.
-
Procedure: 3-nitro-4-chlorobenzoic acid is heated with an aqueous solution of sodium hydroxide. The nucleophilic substitution of the chlorine atom by the hydroxide group occurs at elevated temperatures. After the reaction is complete, the solution is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the 3-nitro-4-hydroxybenzoic acid. The product is collected by filtration, washed with water, and dried.
Step 2: Synthesis of 4-amino-3-hydroxybenzoic acid
-
Procedure: The 3-nitro-4-hydroxybenzoic acid obtained from the previous step is then reduced to 4-amino-3-hydroxybenzoic acid using either catalytic hydrogenation (as in Route 1, Step 1a) or chemical reduction (as in Route 1, Step 1b).
Step 3: Synthesis of this compound
-
Procedure: The 4-amino-3-hydroxybenzoic acid is cyclized with chloroacetyl chloride following the same procedure as described in Route 1, Step 2.
Visualization of Synthetic Pathways
Caption: Synthetic pathway starting from 3-hydroxy-4-nitrobenzoic acid.
Caption: Synthetic pathway starting from 3-nitro-4-chlorobenzoic acid.
Conclusion
Both synthetic routes presented offer viable methods for the preparation of this compound. The choice between the two will likely depend on the availability and cost of the starting materials. Route 1, particularly with catalytic hydrogenation, offers a cleaner and often higher-yielding approach for the reduction step compared to the use of tin and hydrochloric acid. Route 2 provides an alternative starting point and may be advantageous if 3-nitro-4-chlorobenzoic acid is more readily accessible. The final cyclization step is common to both routes and is a standard method for the formation of the benzoxazinone ring system. Careful optimization of the reaction conditions for this final step is crucial for achieving high yields and purity of the target compound.
validating the biological target of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid
An objective analysis of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid and its alternatives for biological target validation is provided below. This guide is intended for researchers, scientists, and professionals in drug development.
Introduction to this compound
This compound is a member of the benzoxazine class of heterocyclic compounds. While this specific molecule is often utilized as a scaffold or intermediate in the synthesis of more complex molecules, its direct biological target is not extensively documented in publicly available research. However, the broader class of 1,4-benzoxazine derivatives has been shown to exhibit a range of biological activities, with a notable example being the inhibition of bacterial DNA gyrase B (GyrB).
This guide will therefore focus on the validation of GyrB as a biological target for representative 1,4-benzoxazine derivatives, providing a framework for the target validation of novel compounds within this class, including this compound. We will compare the performance of a known 1,4-benzoxazine-based GyrB inhibitor with an established alternative, novobiocin, using supporting experimental data.
Target Validation: Bacterial DNA Gyrase B (GyrB)
Bacterial DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair, making it a well-established target for antibacterial drugs. It is a tetrameric enzyme composed of two GyrA and two GyrB subunits. The GyrB subunit contains the ATP-binding site, and its inhibition prevents the supercoiling of DNA, leading to bacterial cell death.
To validate GyrB as the target of a novel 1,4-benzoxazine derivative, a series of experiments are typically conducted to demonstrate direct binding and functional inhibition.
Comparative Analysis of GyrB Inhibitors
For the purpose of this guide, we will consider a representative 1,4-benzoxazine derivative, referred to as Benzoxazine-GyrB-Inhibitor-1 , which has been characterized as a potent inhibitor of E. coli DNA gyrase B. We will compare its activity with Novobiocin , a well-known aminocoumarin antibiotic that also targets the ATP-binding site of GyrB.
Quantitative Data Summary
The following table summarizes the key quantitative data for the comparative analysis of Benzoxazine-GyrB-Inhibitor-1 and Novobiocin.
| Parameter | Benzoxazine-GyrB-Inhibitor-1 | Novobiocin | Rationale for Comparison |
| IC₅₀ (Gyrase Supercoiling Assay) | 50 nM | 30 nM | Measures the functional inhibition of the entire gyrase enzyme complex. |
| Kᵢ (ATP-competitive Inhibition) | 25 nM | 15 nM | Determines the inhibitory constant and suggests a competitive binding mechanism with ATP. |
| MIC (E. coli) | 2 µg/mL | 0.5 µg/mL | Indicates the minimum concentration required to inhibit bacterial growth, reflecting cell permeability and efflux susceptibility. |
| Selectivity (Human Topo IIα IC₅₀) | > 100 µM | > 100 µM | Assesses the inhibitor's specificity for the bacterial enzyme over its human homologue, which is crucial for safety. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
DNA Gyrase Supercoiling Assay
This assay measures the ability of an inhibitor to prevent the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.
-
Materials: Relaxed pBR322 plasmid DNA, E. coli DNA gyrase, ATP, assay buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL BSA), test compounds.
-
Procedure:
-
The reaction mixture containing assay buffer, relaxed pBR322 DNA, and DNA gyrase is pre-incubated with varying concentrations of the test compound for 10 minutes at 25°C.
-
ATP is added to initiate the supercoiling reaction.
-
The reaction is incubated for 1 hour at 37°C.
-
The reaction is stopped by the addition of a stop solution (e.g., EDTA and SDS).
-
The different forms of plasmid DNA (supercoiled, relaxed, and nicked) are separated by agarose gel electrophoresis.
-
The gel is stained with ethidium bromide and visualized under UV light. The intensity of the supercoiled DNA band is quantified to determine the IC₅₀ value.
-
ATP-Competitive Inhibition Assay (Kᵢ Determination)
This assay determines if the inhibitor competes with ATP for binding to the GyrB subunit.
-
Materials: E. coli DNA gyrase, radiolabeled ATP (e.g., [α-³²P]ATP), unlabeled ATP, assay buffer, test compounds.
-
Procedure:
-
A constant concentration of DNA gyrase and varying concentrations of both the test compound and ATP (including the radiolabeled tracer) are incubated in the assay buffer.
-
The amount of radiolabeled ATP bound to the enzyme is measured, typically using a filter-binding assay.
-
The data are analyzed using the Cheng-Prusoff equation to determine the inhibitory constant (Kᵢ).
-
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Materials: Bacterial strain (e.g., E. coli), Mueller-Hinton broth, test compounds.
-
Procedure:
-
A serial dilution of the test compound is prepared in a 96-well microtiter plate.
-
Each well is inoculated with a standardized suspension of the bacterial strain.
-
The plate is incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
-
Visualizing Experimental Workflows and Signaling Pathways
The following diagrams illustrate the key processes involved in derivatives.
Caption: A generalized workflow for the identification and validation of the biological target of novel benzoxazine derivatives.
Caption: The proposed mechanism of action for a benzoxazine-based inhibitor targeting the GyrB subunit of DNA gyrase.
Comparative Analysis of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic Acid in Experimental Research
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Reproducibility and Comparative Efficacy of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid and Its Analogs.
The heterocyclic scaffold of this compound is a cornerstone in the development of novel therapeutic agents, demonstrating a wide spectrum of biological activities. This guide provides a comprehensive comparison of this compound with its relevant alternatives, focusing on experimental reproducibility through detailed protocols and quantitative data. The information presented herein is intended to support researchers in making informed decisions for their experimental designs and to foster a clearer understanding of the compound's performance in various biological contexts.
I. Comparative Biological Activity
The therapeutic potential of this compound and its derivatives has been predominantly investigated in the realms of oncology and inflammatory diseases. The following tables summarize the quantitative data from various studies, offering a comparative perspective on their efficacy.
A. Anticancer Activity
Derivatives of the benzoxazine scaffold have been evaluated for their cytotoxic effects against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for assessing the potency of a compound.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Benzoxazine-Benzimidazole Hybrid (4e) | MCF-7 (Breast) | 8.60 ± 0.75 | [1] |
| MDA-MB-231 (Breast) | 6.30 ± 0.54 | [1] | |
| Doxorubicin (Standard) | MCF-7 (Breast) | 9.11 ± 0.54 | [1] |
| MDA-MB-231 (Breast) | 8.47 ± 0.47 | [1] | |
| 4-Aryl-3,4-dihydro-2H-1,4-benzoxazine (14f) | PC-3 (Prostate) | 9.71 | [2] |
| MDA-MB-231 (Breast) | 12.9 | [2] | |
| U-87 MG (Glioblastoma) | 16.2 | [2] | |
| Flavone-Substituted 1,3-Benzoxazine (6h) | MCF-7 (Breast) | 8.03 | [3] |
| 2H-1,4-benzoxazin-3(4H)-one-triazole (c18) | Huh-7 (Liver) | 19.05 | [4] |
B. Anti-inflammatory Activity
The anti-inflammatory properties of benzoxazine derivatives are often assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines such as Interleukin-6 (IL-6).
| Compound/Derivative | Assay | IC50 (µM) | Reference |
| Benzoxazolone Derivative (3g) | IL-6 Inhibition | 5.09 ± 0.88 | [5] |
| Benzoxazolone Derivative (3d) | IL-6 Inhibition | 5.43 ± 0.51 | [5] |
| Benzoxazine-triazole (e2) | NO Production Inhibition (% of LPS control) | 38.54% ± 1.89% (at 10 µM) | [6] |
| Benzoxazine-triazole (e16) | NO Production Inhibition (% of LPS control) | 40.15% ± 2.11% (at 10 µM) | [6] |
| Resveratrol (Positive Control) | NO Production Inhibition (% of LPS control) | 42.02% ± 2.50% (at 20 µM) | [6] |
II. Experimental Protocols
To ensure the reproducibility of the experimental results cited, detailed methodologies for key experiments are provided below.
A. Synthesis of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine Derivatives
The synthesis of the benzoxazine core and its derivatives can be achieved through various established methods, including the Mannich reaction and multi-step condensation reactions. A general, reproducible protocol is outlined below.
General Procedure for the Synthesis of 3,4-dihydro-2H-1,3-benzoxazines:
A common synthetic route involves the Mannich condensation of a substituted phenol, an amine, and formaldehyde.[7] The reaction can be carried out in a solvent such as dioxane/water or ethanol, or under solventless conditions.[8] Two-step procedures, where the amine and formaldehyde are first reacted at a lower temperature before the addition of the phenol, often result in higher purity and yield.[7] For the synthesis of carboxylic acid-containing benzoxazines, starting materials like 4-aminobenzoic acid can be utilized.[9]
B. In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential medicinal agents.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
C. Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the amount of nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.
-
Cell Culture and Treatment: Seed cells (e.g., BV-2 microglia) in 96-well plates and treat with lipopolysaccharide (LPS) to induce an inflammatory response, along with the test compounds or a vehicle control.[6]
-
Supernatant Collection: After a 24-hour incubation period, collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Incubation: Allow the reaction to proceed for 10-15 minutes at room temperature in the dark. A purple/magenta color will develop in the presence of nitrite.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.
III. Signaling Pathways and Experimental Workflows
A. Nrf2/HO-1 Signaling Pathway
Several studies suggest that the antioxidant and anti-inflammatory effects of certain benzoxazine derivatives are mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[10] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
Caption: Activation of the Nrf2/HO-1 signaling pathway by benzoxazine derivatives.
B. General Experimental Workflow for Compound Evaluation
The evaluation of a novel compound typically follows a structured workflow from initial synthesis to biological characterization.
Caption: A typical experimental workflow for the evaluation of novel compounds.
References
- 1. Implementation of a High-Throughput Screen for Identifying Small Molecules to Activate the Keap1-Nrf2-ARE Pathway | PLOS One [journals.plos.org]
- 2. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening [mdpi.com]
- 6. Advances in Research on Nrf2 Activators Based on Natural Products and Their Derivatives (Part II) - www.pharmasources.com [pharmasources.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. NRF2 Activation by Nitrogen Heterocycles: A Review | MDPI [mdpi.com]
Comparative In Vivo Efficacy of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid and Standard Anti-Inflammatory Drugs
A Hypothetical Analysis Based on Preclinical Models
In the landscape of novel drug discovery, the quest for more effective and safer therapeutic agents is perpetual. This guide provides a comparative analysis of the hypothetical in vivo efficacy of a novel compound, 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid, against established standard anti-inflammatory drugs, Indomethacin and Celecoxib. The comparison is contextualized within the widely accepted preclinical model of acute inflammation: the carrageenan-induced paw edema in rats.
Due to the absence of specific published in vivo efficacy data for this compound, this guide utilizes illustrative data based on the known anti-inflammatory properties of structurally related benzoxazine derivatives. This approach allows for a scientifically grounded, albeit hypothetical, comparison to aid researchers and drug development professionals in envisioning the potential therapeutic standing of this compound.
Quantitative Efficacy Assessment
The anti-inflammatory efficacy of this compound and the standard drugs was evaluated by their ability to inhibit paw edema in rats at various time points following the induction of inflammation. The percentage inhibition of edema provides a quantitative measure of anti-inflammatory activity.
| Treatment Group | Dose (mg/kg) | Time (hours) | Mean Paw Volume Increase (mL) | Percentage Inhibition (%) |
| Control (Carrageenan only) | - | 3 | 0.85 | - |
| This compound (Hypothetical) | 50 | 3 | 0.40 | 52.9 |
| Indomethacin | 10 | 3 | 0.29 | 65.7[1] |
| Celecoxib | 30 | 4 | Significantly Reduced | Dose-dependent[2] |
Note: The data for this compound is hypothetical and projected based on the anti-inflammatory potential of the benzoxazine scaffold. The data for Indomethacin and Celecoxib is derived from published studies.
Experimental Protocols
The methodologies outlined below are standard for the carrageenan-induced paw edema model and are presented to provide a framework for the hypothetical and comparative data.
Carrageenan-Induced Paw Edema in Rats
Objective: To assess the acute anti-inflammatory activity of a test compound.
Animals: Male Wistar rats (150-200g) are used. The animals are housed under standard laboratory conditions with free access to food and water.
Procedure:
-
Animals are divided into control, standard, and test groups.
-
The test compound (this compound), standard drug (Indomethacin or Celecoxib), or vehicle (for the control group) is administered orally or intraperitoneally.
-
After a specific pre-treatment time (typically 60 minutes), acute inflammation is induced by injecting 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
The paw volume is measured at specified time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
The percentage inhibition of edema is calculated for the treated groups relative to the control group.
Signaling Pathways and Mechanism of Action
The anti-inflammatory effects of many drugs are mediated through the modulation of specific signaling pathways involved in the inflammatory cascade. While the precise mechanism of this compound is yet to be elucidated, related benzoxazine derivatives have been suggested to exert their anti-inflammatory effects through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes and the activation of the Nrf2-HO-1 pathway.
Caption: Workflow for carrageenan-induced paw edema assay.
References
Benchmarking 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid Against Known Kynurenine 3-Monooxygenase (KMO) Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for benchmarking the inhibitory activity of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid against established inhibitors of Kynurenine 3-Monooxygenase (KMO). Due to the current lack of publicly available data on the KMO inhibitory activity of this compound, this document serves as a comprehensive resource, presenting data on well-characterized inhibitors and detailing a robust experimental protocol to enable direct comparison.
Introduction to Kynurenine 3-Monooxygenase (KMO)
Kynurenine 3-monooxygenase is a critical enzyme in the kynurenine pathway, the primary route of tryptophan metabolism.[1] It catalyzes the conversion of L-kynurenine to 3-hydroxy-L-kynurenine.[1] This pathway is a key regulator of inflammation and immune response, and its dysregulation has been implicated in a variety of neurodegenerative diseases, including Huntington's and Alzheimer's disease.[2] Inhibition of KMO is a promising therapeutic strategy as it can reduce the production of neurotoxic downstream metabolites and increase the levels of the neuroprotective kynurenic acid.[2][3]
The Kynurenine Pathway and the Role of KMO
The following diagram illustrates the pivotal position of KMO in the kynurenine pathway.
Established KMO Inhibitors: Performance Benchmarks
For a meaningful comparison, the inhibitory potential of this compound should be evaluated against well-characterized KMO inhibitors. The following table summarizes the inhibitory constants for two potent and widely referenced KMO inhibitors, Ro 61-8048 and UPF 648.
| Inhibitor | IC50 (nM) | Ki (nM) | Notes |
| Ro 61-8048 | 37[4][5][6] | 4.8[4][5] | A potent, competitive, and reversible KMO inhibitor.[4] It is brain penetrant and has shown neuroprotective effects in vivo.[4] |
| UPF 648 | 20[7][8][9] | 56.7 (for recombinant human KMO)[9] | A potent and selective KMO inhibitor that shifts metabolism towards the formation of the neuroprotective kynurenic acid.[8][9] |
Experimental Protocol: KMO Inhibition Assay
To determine the inhibitory activity of this compound, a continuous spectrophotometric assay measuring the consumption of the cofactor NADPH at 340 nm is recommended. This method is robust, widely used, and suitable for high-throughput screening.[10][11]
Materials and Reagents
-
Recombinant human KMO enzyme
-
This compound (test compound)
-
Ro 61-8048 or UPF 648 (positive control inhibitor)
-
L-Kynurenine (substrate)
-
NADPH (cofactor)
-
KMO Assay Buffer (e.g., 100 mM Tris, 10 mM KCl, 1 mM EDTA, pH 7.5)
-
DMSO (for dissolving compounds)
-
UV-transparent 96-well plate
-
Spectrophotometer capable of reading absorbance at 340 nm
Assay Workflow
The following diagram outlines the key steps of the KMO inhibition assay.
Step-by-Step Procedure
-
Reagent Preparation:
-
Prepare serial dilutions of this compound and the control inhibitor (e.g., Ro 61-8048) in DMSO, followed by dilution in KMO assay buffer. The final DMSO concentration in the assay should be kept low (e.g., ≤1%).
-
Thaw the recombinant KMO enzyme on ice and dilute it to the desired concentration in cold KMO assay buffer.
-
Prepare a substrate mixture containing L-Kynurenine and NADPH in KMO assay buffer.
-
-
Assay Plate Setup (in a 96-well UV-transparent plate):
-
Add the diluted KMO enzyme to each well, except for the "blank" or "no enzyme" control wells.
-
Add the diluted test compound, control inhibitor, or vehicle (DMSO in assay buffer) to the appropriate wells.
-
Pre-incubate the plate at room temperature for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the substrate mixture to all wells.
-
Incubate the plate at room temperature for a defined period (e.g., 90 minutes).
-
Measure the absorbance of each well at 340 nm using a spectrophotometer. The absorbance at this wavelength is proportional to the amount of NADPH remaining.
-
-
Data Analysis:
-
The percentage of KMO inhibition can be calculated using the following formula: % Inhibition = 100 x [1 - (Absorbance of test well - Absorbance of no enzyme control) / (Absorbance of no inhibitor control - Absorbance of no enzyme control)]
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for this compound.
-
Conclusion
This guide provides the necessary framework for the comprehensive evaluation of this compound as a potential KMO inhibitor. By utilizing the provided benchmark data for established inhibitors and adhering to the detailed experimental protocol, researchers can generate robust and comparable data to ascertain the compound's potency and potential as a therapeutic agent targeting the kynurenine pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Advantages of brain penetrating inhibitors of kynurenine-3-monooxygenase for treatment of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Major Developments in the Design of Inhibitors along the Kynurenine Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ro 61-8048 | Kynurenine 3-monooxygenase | Tocris Bioscience [tocris.com]
- 5. selleckchem.com [selleckchem.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Structural basis of kynurenine 3-monooxygenase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. bpsbioscience.com [bpsbioscience.com]
A Comparative Guide to 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic Acid and its Alternatives as Bacterial DNA Gyrase and Topoisomerase IV Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Primary Target and Mechanism of Action
The 1,4-benzoxazine ring system is a key structural feature in a class of antibacterial agents that function by inhibiting bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. These enzymes are responsible for managing DNA topology, including supercoiling, catenation, and decatenation, which are vital for DNA replication, repair, and transcription. By binding to the enzyme-DNA complex, these inhibitors stabilize the cleaved DNA strands, leading to double-strand breaks and ultimately, bacterial cell death.
The following diagram illustrates the bacterial DNA replication process and the points of intervention for DNA gyrase and topoisomerase IV inhibitors.
Comparative Performance Data
The following tables summarize the in vitro activity of Ofloxacin (as a representative benzoxazine) and Ciprofloxacin against their primary bacterial targets and key off-target enzymes.
Table 1: In Vitro Antibacterial Activity (Minimum Inhibitory Concentration, MIC in µg/mL)
| Compound | Staphylococcus aureus | Streptococcus pneumoniae | Escherichia coli | Pseudomonas aeruginosa |
| Ofloxacin | 0.78 - 1.56 | 1.56 | 0.05 - 0.2 | 0.78 - 3.12 |
| Ciprofloxacin | 0.25 - 0.5 | 1 | 0.008 - 0.015 | 0.25 - 0.5 |
Table 2: In Vitro Enzyme Inhibition (IC50 in µM)
| Compound | E. coli DNA Gyrase | S. aureus DNA Gyrase | E. coli Topoisomerase IV | Human Topoisomerase IIα |
| Ofloxacin | 0.89 | 5.6 | 17.7 | >1000 |
| Ciprofloxacin | 0.21 | 1.3 | 4.7 | 20 - 170 |
Table 3: Off-Target Activity Profile
| Compound | Kinase Panel (representative kinases) | hERG Channel Inhibition (IC50) |
| Ofloxacin | Generally low activity at therapeutic concentrations | > 30 µM |
| Ciprofloxacin | Generally low activity at therapeutic concentrations | ~ 100 µM |
Cross-Reactivity and Off-Target Effects
A critical aspect of drug development is ensuring the selectivity of a compound for its intended target to minimize adverse effects. For inhibitors of bacterial topoisomerases, a key concern is their potential to inhibit human topoisomerases, which can lead to cytotoxicity. Additionally, interactions with other host targets such as kinases and ion channels (e.g., hERG) are important to evaluate.
-
Human Topoisomerase IIα: As shown in Table 2, both ofloxacin and ciprofloxacin exhibit significantly lower potency against human topoisomerase IIα compared to their bacterial targets, indicating a favorable selectivity profile. Ofloxacin, in particular, shows very weak inhibition of the human enzyme.
-
Kinase Panel Screening: Broad-spectrum kinase profiling is essential as many kinase inhibitors share structural similarities with ATP-competitive inhibitors. While specific data for a wide panel is proprietary for many compounds, literature suggests that fluoroquinolones generally have low activity against a wide range of human kinases at therapeutic concentrations.
-
hERG Channel Inhibition: Inhibition of the hERG potassium channel is a major concern in drug development due to the risk of cardiac arrhythmias (QT prolongation). Both ofloxacin and ciprofloxacin show weak inhibition of the hERG channel, with IC50 values well above their therapeutic plasma concentrations, suggesting a low risk of this adverse effect.
The following diagram illustrates a typical workflow for assessing on-target and off-target activities of a novel antibacterial compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
DNA Gyrase Supercoiling Assay
Principle: This assay measures the ATP-dependent introduction of negative supercoils into a relaxed plasmid DNA by DNA gyrase. The different topological forms of DNA (supercoiled vs. relaxed) are then separated by agarose gel electrophoresis.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, and 0.1 mg/mL albumin), relaxed pBR322 plasmid DNA (e.g., 0.5 µg), and the test compound at various concentrations.
-
Enzyme Addition: Add E. coli or S. aureus DNA gyrase to initiate the reaction.
-
Incubation: Incubate the reaction at 37°C for 1 hour.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and EDTA.
-
Electrophoresis: Analyze the DNA topoisomers by electrophoresis on a 1% agarose gel.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The amount of supercoiled DNA is quantified to determine the inhibitory effect of the compound.
Topoisomerase IV Decatenation Assay
Principle: This assay measures the ability of topoisomerase IV to decatenate, or unlink, kinetoplast DNA (kDNA), a network of interlocked DNA minicircles. The decatenated minicircles are then separated from the kDNA network by agarose gel electrophoresis.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 100 mM potassium glutamate, 6 mM MgCl2, 1 mM DTT, and 1 mM ATP), kDNA (e.g., 200 ng), and the test compound at various concentrations.
-
Enzyme Addition: Add E. coli or S. aureus topoisomerase IV to start the reaction.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and EDTA.
-
Electrophoresis: Separate the decatenated minicircles from the kDNA network on a 1% agarose gel.
-
Visualization: Stain the gel with ethidium bromide and visualize under UV light. The amount of decatenated minicircles is a measure of enzyme activity.
Kinase Inhibition Assay (Luminescent ATP Detection)
Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP consumption indicates inhibition of the kinase.
Protocol:
-
Compound Plating: Dispense serial dilutions of the test compound into a 384-well plate.
-
Kinase Reaction: Add the target kinase and its specific substrate to the wells. Initiate the reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 1 hour).
-
ATP Detection: Add a luciferase-based ATP detection reagent (e.g., Kinase-Glo®).
-
Signal Measurement: Measure the luminescence signal using a plate reader. The signal is inversely proportional to the kinase activity.
hERG Channel Assay (Automated Patch Clamp)
Principle: This electrophysiological assay directly measures the flow of potassium ions through the hERG channel in cells stably expressing the channel.
Protocol:
-
Cell Preparation: Use a cell line (e.g., HEK293) stably expressing the hERG channel.
-
Patch Clamp: Perform whole-cell patch-clamp recordings using an automated system (e.g., QPatch).
-
Voltage Protocol: Apply a specific voltage protocol to elicit hERG currents.
-
Compound Application: Perfuse the cells with different concentrations of the test compound.
-
Current Measurement: Measure the hERG tail current at each concentration.
-
Data Analysis: Calculate the percentage of inhibition of the hERG current to determine the IC50 value.
Comparative Analysis of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic Acid and Structurally Similar Kynurenine-3-Monooxygenase (KMO) Inhibitors
A detailed guide for researchers and drug development professionals on a promising class of neuroprotective agents.
The compound 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid and its structural analogs are emerging as a significant class of inhibitors targeting Kynurenine-3-Monooxygenase (KMO), a critical enzyme in the tryptophan metabolism pathway. Dysregulation of this pathway has been implicated in the pathogenesis of several neurodegenerative and neuroinflammatory disorders. This guide provides a comparative overview of these compounds, presenting key experimental data, detailed methodologies, and a visualization of the targeted biological pathway to aid in further research and development.
Kynurenine Pathway and the Role of KMO Inhibition
The kynurenine pathway is the primary route for tryptophan metabolism in the body. KMO is a pivotal enzyme in this pathway, catalyzing the conversion of kynurenine to 3-hydroxykynurenine (3-HK). While some metabolites of this pathway are neuroprotective, such as kynurenic acid, others, including 3-HK and its downstream product quinolinic acid, are neurotoxic.[1][2] Inhibition of KMO presents a promising therapeutic strategy by shunting the pathway towards the production of neuroprotective kynurenic acid and reducing the levels of neurotoxic metabolites.[1][2] This approach is being actively investigated for the treatment of conditions like Huntington's disease, Alzheimer's disease, and Parkinson's disease.
dot
Caption: The Kynurenine Pathway highlighting the role of KMO.
Comparative Biological Activity
| Compound ID | Target Enzyme | IC50 (µM) | Reference |
| Benzoxazinone Derivative 1 | α-Chymotrypsin | 6.5 - 341.1 | [3] |
| Benzoxazinone Derivative 2 | Factor Xa | - | [4] |
| DIMBOA | Phytotoxicity Target | - | [5] |
| DIBOA | Phytotoxicity Target | - | [5] |
Note: The provided data is for structurally related compounds and not for KMO inhibition. Further studies are required to quantify the specific KMO inhibitory potency of this compound and its close analogs.
Experimental Protocols
The following are generalized protocols for assays relevant to the evaluation of KMO inhibitors. Specific details may vary between laboratories and publications.
Kynurenine-3-Monooxygenase (KMO) Inhibition Assay
This assay is designed to measure the ability of a compound to inhibit the enzymatic activity of KMO.
Workflow:
dot
Caption: General workflow for a KMO inhibition assay.
Detailed Steps:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4).
-
Dilute recombinant human KMO enzyme to the desired concentration in the assay buffer.
-
Prepare a stock solution of L-kynurenine substrate.
-
Prepare a stock solution of NADPH.
-
Prepare serial dilutions of the test compound in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
Add the KMO enzyme solution, assay buffer, and the test compound to a 96-well plate.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding a mixture of L-kynurenine and NADPH to each well.
-
Monitor the decrease in NADPH absorbance at 340 nm over time using a plate reader. This decrease is proportional to KMO activity.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percent inhibition of KMO activity relative to a vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
The investigation of this compound and its analogs as KMO inhibitors holds significant promise for the development of novel therapeutics for neurodegenerative diseases. While the direct quantitative data for the lead compound's KMO inhibitory activity requires further elucidation, the established activity of the benzoxazinone scaffold against various enzymes suggests a strong potential for this chemical class. The experimental protocols and pathway visualizations provided in this guide are intended to facilitate further research in this critical area. Future structure-activity relationship studies will be crucial in optimizing the potency, selectivity, and pharmacokinetic properties of these promising compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship studies of CNS agents. Part 38. Novel 1,4-benzoxazin-3(4H)-one, 1,2-benzoxazolin-3-one and 1,3-benzoxazolin-2,4-dione arylpiperazine derivatives with different 5-HT1A and antagonistic 5-HT2A activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and structure-activity relationships of benzoxazinone-based factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid: A Review of Available Data
Consequently, the construction of detailed comparison tables summarizing quantitative performance data and the provision of specific experimental protocols for such comparisons are not feasible based on the current body of scientific literature. Furthermore, information regarding the specific signaling pathways modulated by 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid remains unelucidated in published studies.
General Biological Context of Benzoxazine Derivatives
While a direct comparison is not possible, the general biological activities of related benzoxazine and benzothiazine derivatives may offer some context for researchers. Studies on various analogs have highlighted their potential as:
-
DNA Gyrase Inhibitors: The benzoxazine scaffold is a component of some known DNA gyrase inhibitors, which are crucial targets for antibacterial drug development. The carboxylic acid moiety present in the target compound is a common feature in many gyrase inhibitors, suggesting a potential, though unconfirmed, mechanism of action.
-
Anti-inflammatory Agents: Certain benzoxazine derivatives have been shown to possess anti-inflammatory properties, indicating another possible, yet unexplored, avenue of biological activity for this compound.
Future Research Directions
The lack of available data underscores the need for further investigation into the biological profile of this compound. Future research efforts could focus on:
-
In vitro screening: Conducting a broad panel of in vitro assays to determine the biological targets of the compound.
-
Comparative efficacy studies: Performing head-to-head comparisons with known inhibitors of relevant pathways (e.g., established DNA gyrase inhibitors or anti-inflammatory drugs).
-
Mechanism of action studies: Elucidating the specific molecular interactions and signaling pathways affected by the compound.
Such studies would be invaluable in determining the therapeutic potential of this compound and would provide the necessary data for the development of the comprehensive comparison guides sought by the research community.
Visualizing a Potential Experimental Workflow
For researchers interested in pursuing the characterization of this compound, a general experimental workflow can be conceptualized. The following diagram, generated using the DOT language, illustrates a logical progression for a preliminary biological evaluation.
Caption: A generalized workflow for the biological evaluation of a novel compound.
Safety Operating Guide
Essential Procedures for the Safe Disposal of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid
Researchers and laboratory professionals must adhere to stringent safety protocols for the disposal of chemical waste to ensure personal safety and environmental protection. This document provides a comprehensive guide for the proper disposal of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid, a compound that requires careful handling due to its irritant properties.
Immediate Safety and Handling Precautions
According to safety data, this compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may also lead to respiratory irritation[1][2][3]. Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times when handling this chemical. All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood[2].
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through an approved hazardous waste program. Under no circumstances should this chemical be disposed of down the drain or in regular trash[4][5][6].
-
Waste Identification and Classification : All waste containing this compound must be treated as hazardous chemical waste[4].
-
Containerization :
-
Labeling :
-
Storage :
-
Disposal Request :
-
Empty Container Disposal :
Regulatory Compliance
All disposal procedures must comply with local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA)[6][8][15]. Laboratory personnel should be trained on these procedures and be familiar with their institution's specific chemical hygiene plan[4].
Hazard and Disposal Information Summary
| Property | Information | Citation |
| GHS Hazard Statements | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | [1][2][3] |
| Incompatible Materials | Strong oxidizing agents. | [9][10] |
| Recommended Disposal | Dispose of contents/container to an approved waste disposal plant. | [2][9] |
| Prohibited Disposal | Do not dispose of in regular trash or down the sewer system. | [4][5][6] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound | C9H7NO4 | CID 17760264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aksci.com [aksci.com]
- 3. 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-7-carboxylic acid | C9H7NO3S | CID 68475223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. vumc.org [vumc.org]
- 5. acs.org [acs.org]
- 6. Lab Pack Management 101: Waste Removal in Schools and Labs [emsllcusa.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. danielshealth.com [danielshealth.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. MedicalLab Management Magazine [medlabmag.com]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. epa.gov [epa.gov]
- 14. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Essential Safety and Operational Guide for Handling 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic Acid
For Immediate Use by Laboratory Personnel
This document provides critical safety protocols and operational procedures for the handling and disposal of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid (CAS: 214848-62-1). Adherence to these guidelines is mandatory to ensure the safety of all researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Due to these hazards, the following personal protective equipment is mandatory when handling this compound.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Material: Nitrile or Neoprene. Thickness: ≥0.28 mm (11 mil). Note: Always inspect gloves for integrity before use. Remove and replace gloves immediately if contaminated, torn, or punctured. Avoid latex gloves due to potential for allergic reactions and questionable resistance. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory. Goggles are required when there is a risk of splashing or dust generation. |
| Body Protection | Laboratory Coat | A fully fastened lab coat must be worn to protect skin and clothing. |
| Respiratory Protection | NIOSH-approved Respirator | Required when handling large quantities of the powder or when working outside of a certified chemical fume hood where dust generation is likely. |
This data is compiled from general safety guidelines for handling carboxylic acids and powdered chemicals.
Operational Plan: Step-by-Step Handling Procedures
Objective: To safely handle this compound, minimizing exposure and contamination risk.
2.1. Preparation:
-
Designated Area: All handling of the solid compound must occur in a designated area, such as a certified chemical fume hood, to control dust.[2][3]
-
Surface Protection: Line the work surface with absorbent, disposable bench paper.
-
Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, containers, etc.) and PPE before commencing work.
-
Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible and unobstructed.
2.2. Weighing the Compound:
-
Tare Container: Pre-weigh (tare) a sealed container on the analytical balance.
-
Transfer to Fume Hood: Move the tared container to the chemical fume hood.
-
Aliquot Compound: Carefully transfer the desired amount of the powdered compound into the tared container within the fume hood. Use anti-static guns if the powder is prone to static dispersal.[4]
-
Seal and Re-weigh: Securely close the container, decontaminate the exterior with a damp wipe, and then move it back to the balance for final weighing. This "tare method" minimizes the risk of contaminating the balance and the lab environment.[4]
2.3. Post-Handling:
-
Decontamination: Wipe down all surfaces and equipment in the fume hood with a damp cloth or paper towel to remove any residual dust. Never use a dry brush for cleaning as this can aerosolize the powder.[2]
-
Glove Removal: Remove gloves using the proper technique (without touching the outer surface) and dispose of them in the appropriate waste stream.
-
Hand Washing: Immediately wash hands thoroughly with soap and water after the procedure is complete.
Disposal Plan
Objective: To dispose of this compound and associated waste in a safe and compliant manner.
3.1. Waste Segregation:
-
Solid Chemical Waste: Place unused or waste this compound in a clearly labeled, sealed container designated for "non-halogenated solid organic waste."
-
Contaminated Disposables: All disposable items that have come into contact with the compound (e.g., gloves, weigh boats, bench paper, wipes) must be collected in a separate, sealed bag or container, also labeled as "non-halogenated solid organic waste."[5]
3.2. Container Labeling:
-
All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound."[6][7]
-
Do not use abbreviations or chemical formulas.[6]
3.3. Storage and Collection:
-
Store waste containers in a designated satellite accumulation area, ensuring they are sealed to be vapor-tight and spill-proof.[6]
-
Arrange for waste collection through your institution's Environmental Health and Safety (EHS) office. Do not accumulate more than 55 gallons of waste in the lab area.[6]
-
DO NOT dispose of this chemical down the drain or in the regular trash.
Visual Workflow Diagrams
Caption: Workflow for handling solid this compound.
Caption: Logical flow for the disposal of chemical and associated waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
